DAU 5884 hydrochloride
Description
Propriétés
IUPAC Name |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-oxo-1,4-dihydroquinazoline-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3.ClH/c1-19-12-6-7-13(19)9-14(8-12)23-17(22)20-10-11-4-2-3-5-15(11)18-16(20)21;/h2-5,12-14H,6-10H2,1H3,(H,18,21);1H/t12-,13+,14?; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDERDDSQHZRNGC-LIWIJTDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)N3CC4=CC=CC=C4NC3=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)N3CC4=CC=CC=C4NC3=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131780-47-7 | |
| Record name | DAU 5884 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131780477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
DAU 5884 Hydrochloride: A Technical Guide to its M3 Muscarinic Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core pharmacological characteristic of DAU 5884 hydrochloride: its selectivity for the M3 muscarinic acetylcholine receptor. This compound is recognized as a potent and selective antagonist of the M3 receptor, playing a crucial role in research investigating cholinergic signaling pathways.[1][2] This document provides a comprehensive overview of its binding affinity, the experimental methodologies used to determine its selectivity, and the underlying signaling pathways.
Core Data: Muscarinic Receptor Binding Affinity
The selectivity of this compound is quantitatively demonstrated by its binding affinity (pKi) for the five muscarinic receptor subtypes (M1-M5). The pKi value is the negative logarithm of the inhibition constant (Ki), with a higher pKi value indicating a higher binding affinity.
| Receptor Subtype | pKi Value (Mean ± SEM) |
| M1 | 9.4 ± 0.04 |
| M2 | 7.4 ± 0.05 |
| M3 | 8.8 ± 0.03 |
| M4 | 8.5 ± 0.02 |
| M5 | Not Reported |
| (Data sourced from a comprehensive review on muscarinic orthosteric antagonists)[3] |
As the data illustrates, this compound exhibits a significantly higher affinity for the M1 and M3 receptor subtypes compared to the M2 and M4 subtypes.
M3 Receptor Signaling Pathway
The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq family of G-proteins.[4] Antagonism by this compound blocks the initiation of this signaling cascade. Upon agonist (e.g., acetylcholine) binding, the M3 receptor activates the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which mediates a variety of cellular responses, including smooth muscle contraction.[4]
Caption: M3 Muscarinic Receptor Signaling Pathway.
Experimental Protocols
The determination of M3 receptor selectivity for a compound like this compound involves a combination of binding and functional assays.
Radioligand Binding Assay (Competitive)
This assay quantifies the affinity of a test compound (DAU 5884) for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand that has a known high affinity for that receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the desired muscarinic receptor subtype (e.g., CHO-K1 cells expressing human M3 receptors) in an ice-cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the pellet and resuspend it in an assay buffer to a specific protein concentration.[4]
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add assay buffer, a radiolabeled ligand (e.g., [3H]-N-methylscopolamine), and the membrane suspension to designated wells.
-
Non-specific Binding: Add a high concentration of a non-labeled, high-affinity muscarinic antagonist (e.g., atropine), the radiolabeled ligand, and the membrane suspension to another set of wells.
-
Competitive Binding: Add varying concentrations of the test compound (this compound), the radiolabeled ligand, and the membrane suspension to the remaining wells.[4]
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (typically 60-90 minutes).[4]
-
Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with an ice-cold wash buffer to remove any remaining unbound radioactivity.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.
-
Caption: Radioligand Binding Assay Workflow.
Functional Antagonism Assay (Isolated Organ Bath)
This assay assesses the ability of an antagonist to inhibit the physiological response induced by an agonist in an isolated tissue preparation. For M3 receptors, this often involves measuring the contraction of smooth muscle, such as the guinea pig ileum or trachea.
Methodology:
-
Tissue Preparation:
-
Euthanize an appropriate animal model (e.g., guinea pig) and dissect the desired smooth muscle tissue (e.g., a segment of the ileum).
-
Mount the tissue segment in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.[4]
-
Connect the tissue to an isometric force transducer to measure muscle contraction.[4]
-
-
Equilibration: Allow the tissue to equilibrate in the organ bath for a set period (e.g., 60 minutes), with regular washing.[4]
-
Control Agonist Concentration-Response Curve:
-
Cumulatively add a muscarinic agonist (e.g., carbachol or methacholine) to the organ bath to generate a concentration-response curve for muscle contraction.
-
Wash the tissue thoroughly to return to the baseline resting tension.[4]
-
-
Antagonist Incubation:
-
Add a known concentration of this compound to the organ bath and incubate for a predetermined time (e.g., 30-60 minutes) to allow the antagonist to bind to the receptors.[4]
-
-
Agonist Concentration-Response Curve in the Presence of Antagonist:
-
Repeat the cumulative addition of the agonist to generate a second concentration-response curve in the presence of this compound.[4]
-
-
Data Analysis (Schild Analysis):
-
Plot the contractile response against the logarithm of the agonist concentration for both curves (with and without the antagonist).
-
Determine the EC50 values (the agonist concentration that produces 50% of the maximal response) for both conditions.
-
Calculate the dose ratio (the ratio of the EC50 in the presence of the antagonist to the EC50 in its absence).
-
Repeat the experiment with multiple concentrations of this compound.
-
Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the antagonist concentration. The x-intercept of this plot provides the pA2 value, which is a measure of the antagonist's affinity. For a competitive antagonist, the slope of the Schild plot should be close to 1.[5]
-
Caption: Functional Antagonism Assay Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Multitargeting nature of muscarinic orthosteric agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Second M3 muscarinic receptor binding site contributes to bronchoprotection by tiotropium - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to DAU 5884 Hydrochloride for Research Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
DAU 5884 hydrochloride is a potent and selective antagonist of the muscarinic M3 receptor, a class of G protein-coupled receptors (GPCRs) that mediate a wide range of physiological functions.[1][2][3] In the field of pharmacological research, this compound serves as a critical tool for elucidating the role of M3 receptors in various cellular and physiological processes. Its primary utility lies in its ability to competitively inhibit the effects of acetylcholine and other muscarinic agonists at the M3 receptor subtype. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key research applications, experimental protocols, and binding affinity data.
Core Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₁N₃O₃·HCl | [4] |
| Molecular Weight | 351.83 g/mol | [4] |
| CAS Number | 131780-48-8 | [4] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble to 50 mM in water and to 100 mM in DMSO | [4] |
| Storage | 4°C, sealed storage, away from moisture | [3] |
Mechanism of Action: Selective M3 Receptor Antagonism
This compound exerts its effects by binding to the orthosteric site of the M3 muscarinic acetylcholine receptor, thereby preventing the binding of the endogenous agonist, acetylcholine, and other muscarinic agonists. The M3 receptor is predominantly coupled to the Gq/11 family of G proteins.[2][5] Upon agonist binding, the Gq/11 protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, in conjunction with Ca²⁺, activates protein kinase C (PKC). This signaling cascade ultimately leads to a variety of cellular responses, including smooth muscle contraction, glandular secretion, and cell proliferation.[2][4] this compound effectively blocks this entire downstream signaling pathway by preventing the initial agonist-receptor interaction.
M3 Muscarinic Receptor Signaling Pathway Blocked by DAU 5884
Binding Affinity and Selectivity
This compound exhibits a high affinity for the human M3 muscarinic receptor, with a pKi value of 8.8. While it is considered M3-selective, it also shows significant affinity for M1 and M4 receptors, and a lower affinity for the M2 receptor. The pKi values, which represent the negative logarithm of the inhibitory constant (Ki), are summarized in the table below. A higher pKi value indicates a higher binding affinity.
| Muscarinic Receptor Subtype | pKi Value (± SEM) | Reference |
| M1 | 9.4 ± 0.04 | [6] |
| M2 | 7.4 ± 0.05 | [6] |
| M3 | 8.8 ± 0.03 | [6] |
| M4 | 8.5 ± 0.02 | [6] |
| M5 | Not Reported |
Key Research Applications and Experimental Protocols
The primary research application of this compound is to investigate M3 receptor-mediated physiological and pathophysiological processes. It is extensively used in studies related to airway smooth muscle biology, particularly in the context of asthma and chronic obstructive pulmonary disease (COPD).
Inhibition of Airway Smooth Muscle Cell Proliferation
This compound is used to demonstrate the involvement of M3 receptors in the proliferation of airway smooth muscle cells, a key feature of airway remodeling in chronic inflammatory lung diseases.
This protocol is adapted from Gosens et al., Am J Respir Cell Mol Biol, 2003.[1][7]
-
Cell Culture: Bovine tracheal smooth muscle cells are cultured to near confluence in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Serum Deprivation: To synchronize the cells in the G0/G1 phase of the cell cycle, the cells are serum-deprived for 48 hours in a serum-free medium.
-
Pre-incubation with DAU 5884: Cells are pre-incubated with this compound (e.g., 0.1 µM) for 30 minutes prior to stimulation.
-
Stimulation: The cells are then stimulated with a combination of a muscarinic agonist (e.g., 10 µM methacholine) and a growth factor (e.g., platelet-derived growth factor, PDGF, 1 ng/mL) for 24 hours.
-
[³H]Thymidine Labeling: During the last 4 hours of stimulation, [³H]thymidine (0.25 µCi/well) is added to the culture medium.
-
Measurement of Incorporation: The cells are washed with phosphate-buffered saline (PBS), and the DNA is precipitated with ice-cold trichloroacetic acid (TCA). The amount of incorporated [³H]thymidine is then quantified using a liquid scintillation counter.
-
Data Analysis: The results are expressed as the percentage of [³H]thymidine incorporation relative to the control (unstimulated) cells. The inhibitory effect of DAU 5884 is determined by comparing the proliferation in the presence and absence of the antagonist.
Experimental Workflow: Cell Proliferation Assay
Inhibition of Smooth Muscle Contraction
This compound is also employed to study the role of M3 receptors in smooth muscle contraction, a fundamental process in various organs, including the airways, gastrointestinal tract, and urinary bladder.
This protocol is a representative example based on methodologies for studying airway smooth muscle contractility.
-
Tissue Preparation: A section of the trachea is excised, and the smooth muscle layer is carefully dissected into strips (e.g., 2 mm wide and 10 mm long).
-
Mounting: The muscle strips are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Equilibration: The strips are allowed to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g).
-
Pre-incubation with DAU 5884: this compound (e.g., 10 nM - 1 µM) is added to the organ bath 30 minutes before the addition of the contractile agonist.
-
Cumulative Concentration-Response Curve: A cumulative concentration-response curve to a muscarinic agonist (e.g., methacholine or carbachol) is generated by adding the agonist in a stepwise manner.
-
Data Recording and Analysis: The isometric contractions are recorded using a force transducer. The contractile responses are expressed as a percentage of the maximal contraction induced by a depolarizing agent (e.g., KCl). The potency of the antagonist is often expressed as a pA₂ value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.
Conclusion
This compound is an invaluable pharmacological tool for researchers investigating the physiological and pathological roles of the M3 muscarinic receptor. Its high affinity and selectivity for the M3 subtype, coupled with its demonstrated efficacy in blocking key cellular responses such as proliferation and contraction, make it an essential compound in the study of diseases characterized by cholinergic dysfunction, including respiratory and neurological disorders. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in a research setting.
References
- 1. Muscarinic M3-receptors mediate cholinergic synergism of mitogenesis in airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Reactome | Muscarinic Acetylcholine Receptor M3 activates Gq [reactome.org]
- 6. Muscarinic M3 receptor-dependent regulation of airway smooth muscle contractile phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
The Biological Activity of DAU 5884 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Tenets of DAU 5884 Hydrochloride's Biological Profile
This compound is a notable muscarinic acetylcholine receptor (mAChR) antagonist. Its biological activity is characterized by its interaction with various subtypes of muscarinic receptors, leading to the modulation of downstream signaling pathways. This technical guide provides a comprehensive overview of the core biological activities of this compound, with a focus on its quantitative receptor binding affinities and its functional effects on cellular processes. The information presented herein is intended to support further research and drug development efforts centered on this compound.
Quantitative Analysis of Receptor Binding Affinity
The binding profile of DAU 5884 across different muscarinic receptor subtypes has been characterized through radioligand binding assays. The affinity of an antagonist for its receptor is typically expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.
| Receptor Subtype | pKi Value | Selectivity vs. M3 | Reference |
| M1 | 9.4 ± 0.04 | ~4-fold higher affinity for M1 | [1] |
| M2 | 7.4 ± 0.05 | ~25-fold lower affinity than M3 | [1] |
| M3 | 8.8 ± 0.03 | - | [1] |
| M4 | 8.5 ± 0.02 | ~2-fold lower affinity than M3 | [1] |
Table 1: Binding Affinities (pKi) of DAU 5884 for Human Muscarinic Acetylcholine Receptor Subtypes.
The data clearly indicates that DAU 5884 possesses the highest affinity for the M1 muscarinic receptor subtype, suggesting it is a potent M1 antagonist.[1] While also demonstrating high affinity for the M3 and M4 subtypes, its affinity for the M2 subtype is considerably lower. This profile suggests that DAU 5884 can be a valuable tool for distinguishing between different muscarinic receptor functions.
Functional Biological Activity: Inhibition of Airway Smooth Muscle Cell Proliferation
A key functional effect of this compound is its ability to inhibit the proliferation of airway smooth muscle (ASM) cells. This has been demonstrated in studies investigating the synergistic effect of muscarinic receptor activation and growth factors on ASM mitogenesis. Specifically, DAU 5884 has been shown to be a potent antagonist of the M3 muscarinic receptor-mediated potentiation of platelet-derived growth factor (PDGF)-induced proliferation of bovine tracheal smooth muscle cells.[2]
In these studies, the muscarinic agonist methacholine was found to synergistically enhance the proliferative effect of PDGF. This synergistic effect was significantly suppressed by this compound at a concentration of 0.1 µM, indicating that this process is mediated by the M3 muscarinic receptor.[2]
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptor Affinity
The following is a representative protocol for a competitive radioligand binding assay to determine the pKi values of a test compound like this compound at different muscarinic receptor subtypes. This protocol is based on standard methodologies in the field, as the specific details from the primary study by Doods et al. (1993) were not fully available.
Objective: To determine the binding affinity (pKi) of this compound for M1, M2, M3, and M4 muscarinic acetylcholine receptors.
Materials:
-
Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing human M1, M2, M3, or M4 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test compound: this compound.
-
Non-specific binding control: Atropine (1 µM).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well microplate, add the following to each well in triplicate:
-
Assay buffer
-
A fixed concentration of [³H]-NMS (typically at its Kd concentration).
-
Varying concentrations of this compound or vehicle (for total binding) or 1 µM atropine (for non-specific binding).
-
Membrane preparation containing the specific muscarinic receptor subtype.
-
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the control (total specific binding) against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Convert the Ki value to pKi (-log(Ki)).
-
Airway Smooth Muscle Cell Proliferation Assay ([³H]-Thymidine Incorporation)
The following protocol is based on the methodology described by Gosens et al. (2003) to assess the effect of this compound on ASM cell proliferation.[2]
Objective: To determine the inhibitory effect of this compound on methacholine- and PDGF-induced proliferation of bovine tracheal smooth muscle (BTSM) cells.
Materials:
-
Primary cultured bovine tracheal smooth muscle (BTSM) cells.
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).
-
Serum-free medium.
-
Methacholine.
-
Platelet-derived growth factor (PDGF).
-
This compound.
-
[³H]-thymidine.
-
Trichloroacetic acid (TCA).
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Cell Culture and Synchronization:
-
Culture BTSM cells in standard cell culture medium until they reach sub-confluence.
-
To synchronize the cells in the G₀/G₁ phase of the cell cycle, replace the growth medium with serum-free medium and incubate for 24-48 hours.
-
-
Treatment:
-
Pre-incubate the synchronized cells with 0.1 µM this compound or vehicle for a specified time (e.g., 30 minutes).
-
Add methacholine (e.g., 10 µM) and/or PDGF (e.g., 10 ng/mL) to the appropriate wells. Include control wells with no treatment, methacholine alone, PDGF alone, and the combination of methacholine and PDGF.
-
-
[³H]-Thymidine Labeling:
-
After a suitable incubation period with the treatments (e.g., 24 hours), add [³H]-thymidine to each well and incubate for an additional period (e.g., 4-24 hours) to allow for its incorporation into newly synthesized DNA.
-
-
Cell Lysis and DNA Precipitation:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and precipitate the DNA by adding ice-cold TCA.
-
-
Washing:
-
Wash the precipitate multiple times with TCA to remove unincorporated [³H]-thymidine.
-
-
Solubilization and Scintillation Counting:
-
Solubilize the DNA precipitate (e.g., with NaOH).
-
Transfer the solubilized DNA to scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Express the results as counts per minute (CPM) or as a percentage of the control.
-
Compare the [³H]-thymidine incorporation in the presence and absence of this compound to determine its inhibitory effect.
-
Signaling Pathways
This compound, as a muscarinic antagonist, exerts its effects by blocking the binding of acetylcholine (ACh) to muscarinic receptors, thereby inhibiting the downstream signaling cascades initiated by these G protein-coupled receptors (GPCRs). The specific pathway affected depends on the muscarinic receptor subtype being antagonized.
M3 Muscarinic Receptor Signaling Pathway and its Inhibition by DAU 5884
The M3 muscarinic receptor is coupled to the Gq family of G proteins. Its activation by ACh leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, and DAG activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses, including smooth muscle contraction and cell proliferation. DAU 5884 blocks the initial step of this pathway by preventing ACh from binding to the M3 receptor.
Conclusion
This compound is a potent muscarinic antagonist with a complex selectivity profile, exhibiting the highest affinity for the M1 receptor subtype. Its functional activity as an M3 antagonist has been demonstrated by its ability to inhibit airway smooth muscle cell proliferation. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of muscarinic receptor modulation. Further studies are warranted to fully elucidate the in vivo effects and therapeutic applications of this compound.
References
DAU 5884 Hydrochloride: A Technical Guide for Researchers
An In-depth Examination of the Structure, Properties, and Pharmacological Profile of a Selective M3 Muscarinic Receptor Antagonist
Abstract
DAU 5884 hydrochloride is a potent and selective antagonist of the muscarinic M3 receptor, a key component in the regulation of smooth muscle contraction and glandular secretion. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for assessing its biological activity, including Schild analysis for determining antagonist potency and cell proliferation assays, are presented. Furthermore, this document elucidates the M3 receptor signaling pathway and the mechanism of action of this compound through illustrative diagrams. The compiled data, presented in structured tables, offers a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the fields of respiratory and gastrointestinal pharmacology.
Chemical Structure and Properties
This compound, with the chemical name 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 1,4-dihydro-2-oxo-3(2H)-quinazolinecarboxylate hydrochloride, is a synthetic compound belonging to the class of quinazoline derivatives.
Chemical Structure:
A comprehensive summary of the chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₁N₃O₃·HCl | |
| Molecular Weight | 351.83 g/mol | |
| CAS Number | 131780-48-8 | |
| Appearance | White to off-white solid | [1] |
| Purity | ≥98% | |
| Solubility | Soluble to 50 mM in water and 100 mM in DMSO. | |
| Storage | Desiccate at +4°C | |
| IUPAC Name | 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 1,4-dihydro-2-oxo-3(2H)-quinazolinecarboxylate hydrochloride | |
| SMILES | CN1[C@H]2CC[C@@H]1C--INVALID-LINK--OC(=O)N3CC4=CC=CC=C4NC3=O.Cl |
Mechanism of Action and Signaling Pathway
This compound functions as a competitive and selective antagonist of the muscarinic M3 acetylcholine receptor (M3R).[1] M3 receptors are G-protein coupled receptors (GPCRs) primarily coupled to Gq/11 proteins.[2][3] Upon activation by acetylcholine or other muscarinic agonists, the M3 receptor initiates a signaling cascade that leads to various physiological responses, most notably smooth muscle contraction and glandular secretion.
This compound exerts its effect by binding to the M3 receptor, thereby preventing the binding of acetylcholine and inhibiting the downstream signaling pathway. This antagonistic action leads to the relaxation of smooth muscles, such as those in the airways and gastrointestinal tract, and a reduction in secretions from glands.
The following diagram illustrates the M3 receptor signaling pathway and the point of inhibition by this compound.
Caption: M3 Muscarinic Receptor Signaling Pathway and Inhibition by DAU 5884.
Pharmacological Data
The antagonist activity of this compound has been characterized in various in vitro systems. The following table summarizes key pharmacological parameters.
| Parameter | Species/Tissue | Agonist | Value (pA₂) | Reference |
| pA₂ | Guinea Pig Trachea | Methacholine | 8.8 | [4] |
| pA₂ | Bovine Tracheal Smooth Muscle | Methacholine | 8.9 | [5] |
The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist concentration-response curve. A higher pA₂ value indicates greater antagonist potency.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.
Schild Analysis for pA₂ Determination in Isolated Guinea Pig Trachea
This protocol describes the determination of the antagonist potency (pA₂) of this compound against methacholine-induced contractions in isolated guinea pig tracheal rings.
Experimental Workflow:
Caption: Workflow for Schild Analysis of this compound.
Detailed Methodology:
-
Tissue Preparation: Male Dunkin-Hartley guinea pigs (250-400 g) are euthanized by cervical dislocation. The trachea is rapidly excised and placed in Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11.1, gassed with 95% O₂ and 5% CO₂ at 37°C). The trachea is cleaned of adhering connective tissue and cut into rings of 2-3 mm in width.
-
Organ Bath Setup: Tracheal rings are suspended between two stainless steel hooks in 10 ml organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed. One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer.
-
Equilibration: The tissues are allowed to equilibrate for 60 minutes under a resting tension of 1 g, with the bathing solution being changed every 15 minutes.
-
Experimental Procedure:
-
After equilibration, a cumulative concentration-response curve to methacholine (10⁻⁹ to 10⁻³ M) is obtained.
-
The tissues are then washed repeatedly for 60 minutes to allow for the return to baseline tension.
-
The tracheal rings are incubated with a specific concentration of this compound (e.g., 1 nM, 10 nM, 100 nM) for 30 minutes.
-
A second cumulative concentration-response curve to methacholine is then generated in the presence of the antagonist.
-
This procedure is repeated for at least three different concentrations of this compound.
-
-
Data Analysis:
-
The contractile responses are expressed as a percentage of the maximum response to methacholine in the control curve.
-
The EC₅₀ values (the molar concentration of agonist that produces 50% of the maximal response) are determined for each curve.
-
The dose ratio (DR) is calculated for each antagonist concentration by dividing the EC₅₀ of the agonist in the presence of the antagonist by the EC₅₀ of the agonist in the absence of the antagonist.
-
A Schild plot is constructed by plotting log(DR-1) against the negative logarithm of the molar concentration of the antagonist. The pA₂ value is determined from the x-intercept of the Schild regression line.[4]
-
Airway Smooth Muscle Cell Proliferation Assay
This protocol describes the methodology to assess the inhibitory effect of this compound on methacholine-induced proliferation of bovine tracheal smooth muscle cells.
Experimental Workflow:
Caption: Workflow for Cell Proliferation Assay.
Detailed Methodology:
-
Cell Culture: Bovine tracheal smooth muscle cells are isolated from fresh bovine tracheas by enzymatic digestion. The cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin in a humidified atmosphere of 5% CO₂ at 37°C.
-
Cell Seeding and Synchronization: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well. Once the cells reach sub-confluence, they are growth-arrested by incubation in serum-free DMEM for 48 hours to synchronize them in the G₀/G₁ phase of the cell cycle.
-
Treatment:
-
The synchronized cells are pre-incubated with this compound (e.g., 1 µM) for 30 minutes.
-
The cells are then stimulated with methacholine (e.g., 10 µM) in the presence or absence of a mitogen such as platelet-derived growth factor (PDGF, 10 ng/ml).
-
The plates are incubated for 24 to 48 hours.
-
-
Measurement of Proliferation:
-
Cell proliferation is assessed by measuring [³H]-thymidine incorporation. [³H]-thymidine (1 µCi/well) is added to the culture medium for the final 18 hours of the incubation period.
-
The cells are then harvested onto glass fiber filters, and the incorporated radioactivity is measured using a liquid scintillation counter.
-
The results are expressed as a percentage of the proliferation induced by the mitogen alone.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the M3 muscarinic receptor in various physiological and pathological processes. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo studies aimed at understanding the cholinergic regulation of smooth muscle function and cell proliferation. The detailed protocols and compiled data presented in this guide are intended to facilitate further research into the therapeutic potential of M3 receptor antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 3. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 4. neuron.mefst.hr [neuron.mefst.hr]
- 5. Preparation of bovine tracheal smooth muscle for in vitro pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to DAU 5884 Hydrochloride (CAS 131780-48-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
DAU 5884 hydrochloride is a potent and selective muscarinic M3 receptor antagonist. It has been instrumental as a research tool in elucidating the role of M3 receptors in various physiological processes, particularly in the context of airway smooth muscle pharmacology and gastrointestinal motility. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and pharmacological profile of this compound. It includes detailed experimental protocols for key assays, a summary of its binding affinities across muscarinic receptor subtypes, and visualizations of its signaling pathway and experimental workflows.
Chemical and Physical Properties
This compound is a synthetic compound with the following properties:
| Property | Value |
| Chemical Name | 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 1,4-dihydro-2-oxo-3(2H)-quinazolinecarboxylate hydrochloride |
| CAS Number | 131780-48-8 |
| Molecular Formula | C₁₇H₂₁N₃O₃·HCl |
| Molecular Weight | 351.83 g/mol |
| Purity | ≥98% |
| Solubility | Soluble to 50 mM in water and to 100 mM in DMSO. |
| Storage | Desiccate at +4°C. |
Mechanism of Action
This compound is a competitive antagonist of acetylcholine at muscarinic M3 receptors. The M3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like acetylcholine or methacholine, couples to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of myosin light chain, resulting in smooth muscle contraction and other cellular responses. By competitively binding to the M3 receptor, this compound prevents the initiation of this signaling pathway.
Signaling Pathway of M3 Muscarinic Receptor Antagonism
Pharmacological Profile: Selectivity and Potency
This compound exhibits high potency at the M3 muscarinic receptor. While it is primarily characterized as an M3 antagonist, it also shows high affinity for the M1 receptor and can distinguish between M4 and M2 receptor subtypes.[1] The following table summarizes the reported binding affinities (pKi values) of DAU 5884 for various muscarinic receptor subtypes.
| Receptor Subtype | pKi Value | Reference |
| M1 | 9.4 | Doods et al., 1993 |
| M2 | Not explicitly stated, but lower affinity than M1, M3, and M4 | Doods et al., 1993 |
| M3 | 8.8 | Doods et al., 1993 |
| m4 (CHO cells) | Higher affinity than for M2 | Doods et al., 1993 |
| M5 | Not reported |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Key Experimental Applications and Protocols
This compound has been utilized in several key experimental settings to investigate the role of M3 receptors.
Inhibition of Methacholine-Induced Airway Smooth Muscle Mitogenesis
DAU 5884 has been used to demonstrate that the synergistic effect of methacholine on platelet-derived growth factor (PDGF)-induced mitogenesis in bovine tracheal smooth muscle cells is mediated by M3 receptors.[2][3]
Experimental Protocol:
-
Cell Culture: Bovine tracheal smooth muscle cells are cultured. For experiments, unpassaged cells are used as they retain functional M3 receptors.
-
Mitogenesis Assay ([³H]thymidine incorporation):
-
Cells are growth-arrested by serum deprivation.
-
Cells are then stimulated with methacholine (0.1-10 µM) in the presence or absence of PDGF.
-
To test the effect of DAU 5884, cells are pre-incubated with this compound (0.1 µM) before the addition of methacholine and PDGF.
-
[³H]thymidine is added to the culture medium.
-
After an incubation period, the cells are harvested, and the amount of incorporated [³H]thymidine is measured using a scintillation counter as an index of DNA synthesis and cell proliferation.
-
-
Inositol Phosphate Formation Assay (to confirm M3 receptor functionality):
-
Cells are labeled with [³H]myo-inositol.
-
Cells are then stimulated with methacholine.
-
The reaction is stopped, and the total inositol phosphates are separated by ion-exchange chromatography and quantified by liquid scintillation counting.
-
Regulation of Airway Smooth Muscle Contractile Phenotype
Long-term exposure to methacholine can induce a switch in the phenotype of airway smooth muscle from contractile to synthetic. DAU 5884 was used to confirm that this effect is M3 receptor-dependent.[4]
Experimental Protocol:
-
Organ Culture: Bovine tracheal smooth muscle strips are cultured in a serum-free medium.
-
Pretreatment: Muscle strips are pretreated with methacholine (e.g., 100 µM) for an extended period (e.g., 8 days). To investigate the role of the M3 receptor, a separate group of muscle strips is pre-incubated with this compound (0.1 µM) before and during the methacholine pretreatment.
-
Contractility Measurement:
-
After the pretreatment period, the muscle strips are mounted in an organ bath.
-
Cumulative concentration-response curves to contractile agonists (e.g., methacholine, histamine, KCl) are generated to assess changes in maximal contraction and sensitivity.
-
-
Protein Expression Analysis (Western Blotting):
-
Following the contractility measurements, the muscle strips are processed for protein extraction.
-
Western blotting is performed to quantify the expression levels of contractile proteins such as smooth muscle α-actin and myosin heavy chain.
-
Experimental Workflow for Investigating M3 Receptor-Mediated Effects
Conclusion
This compound is a valuable pharmacological tool for the study of muscarinic M3 receptors. Its high potency and selectivity have enabled researchers to delineate the specific roles of the M3 receptor in mediating smooth muscle contraction, proliferation, and phenotype switching. The experimental protocols and data presented in this guide provide a foundation for the continued use of this compound in advancing our understanding of cholinergic signaling in health and disease. Further research, particularly in vivo studies, would be beneficial to fully characterize its pharmacokinetic and pharmacodynamic properties in a whole-organism context.
References
- 1. Characterization of muscarinic receptors in guinea-pig uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic M3-receptors mediate cholinergic synergism of mitogenesis in airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. Muscarinic M(3) receptor-dependent regulation of airway smooth muscle contractile phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacology of DAU 5884 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DAU 5884 hydrochloride is a potent and selective competitive antagonist of the muscarinic M3 acetylcholine receptor (mAChR M3). This guide provides an in-depth overview of its pharmacological profile, summarizing key quantitative data, detailing experimental methodologies for its characterization, and visualizing its mechanism of action and relevant experimental workflows. As a selective M3 antagonist, DAU 5884 serves as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the M3 receptor, which is critically involved in smooth muscle contraction, glandular secretion, and cell proliferation.
Core Pharmacology
This compound exerts its effects by competitively binding to the orthosteric site of the M3 receptor, thereby preventing the binding of the endogenous agonist, acetylcholine (ACh), and subsequent receptor activation. This antagonism effectively blocks the downstream signaling cascade initiated by M3 receptor activation.
Data Presentation: Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity and physicochemical properties.
Table 1: Muscarinic Receptor Binding Affinity of DAU 5884
| Receptor Subtype | pKi (± SEM) |
| M1 | 9.4 ± 0.04 |
| M2 | 7.4 ± 0.05 |
| M3 | 8.8 ± 0.03 |
| M4 | 8.5 ± 0.02 |
pKi is the negative logarithm of the inhibitory constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher binding affinity.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 351.83 g/mol |
| Molecular Formula | C₁₇H₂₁N₃O₃·HCl |
| Purity | ≥98% |
| Solubility | Soluble to 50 mM in water and to 100 mM in DMSO |
| CAS Number | 131780-48-8 |
Signaling Pathways
The primary mechanism of action of DAU 5884 is the blockade of the M3 muscarinic receptor signaling pathway. The following diagram illustrates this pathway and the point of inhibition by DAU 5884.
Caption: M3 receptor signaling pathway and inhibition by DAU 5884.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below. These protocols are representative of standard pharmacological assays.
Radioligand Binding Assay for Muscarinic Receptor Affinity
Objective: To determine the binding affinity (Ki) of DAU 5884 for different muscarinic receptor subtypes (M1-M4) through competitive binding with a radiolabeled antagonist, such as [³H]N-methylscopolamine ([³H]NMS).
Materials:
-
Cell membranes prepared from cell lines stably expressing individual human muscarinic receptor subtypes (e.g., CHO-hM1, CHO-hM2, etc.).
-
[³H]N-methylscopolamine ([³H]NMS) as the radioligand.
-
This compound.
-
Atropine (for determination of non-specific binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B).
-
Scintillation cocktail.
-
Liquid scintillation counter.
-
Plate harvester.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of [³H]NMS (typically at a concentration close to its Kd).
-
Increasing concentrations of DAU 5884 (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
For non-specific binding control wells, add a high concentration of atropine (e.g., 1 µM).
-
For total binding control wells, add assay buffer instead of a competitor.
-
-
Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the DAU 5884 concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of DAU 5884 that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental workflow for radioligand binding assay.
Functional Assay: In Vitro Smooth Muscle Contraction (Guinea Pig Ileum)
Objective: To determine the functional antagonist potency (pA₂) of DAU 5884 by measuring its ability to inhibit agonist-induced contractions of isolated guinea pig ileum smooth muscle.
Materials:
-
Male guinea pigs.
-
Tyrode's solution (physiological salt solution).
-
Carbachol (or another muscarinic agonist).
-
This compound.
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the terminal ileum. Clean the ileum and prepare longitudinal muscle strips.
-
Mounting: Mount the tissue strips in organ baths containing Tyrode's solution, maintained at 37°C and bubbled with carbogen (95% O₂ / 5% CO₂). Apply an initial resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with periodic washes.
-
Agonist Concentration-Response Curve (Control): Generate a cumulative concentration-response curve for carbachol by adding increasing concentrations of the agonist to the organ bath and recording the resulting isometric contractions.
-
Antagonist Incubation: Wash the tissue to remove the agonist and allow it to return to baseline. Add a fixed concentration of DAU 5884 to the bath and incubate for a predetermined period (e.g., 30-60 minutes) to allow for equilibration.
-
Agonist Concentration-Response Curve (in the presence of Antagonist): In the continued presence of DAU 5884, generate a second cumulative concentration-response curve for carbachol.
-
Repeat with Different Antagonist Concentrations: Repeat steps 4 and 5 with several different concentrations of DAU 5884.
-
Data Analysis (Schild Analysis):
-
For each concentration of DAU 5884, calculate the dose ratio (DR), which is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist in the absence of the antagonist.
-
Create a Schild plot by graphing log(DR-1) on the y-axis against the negative logarithm of the molar concentration of DAU 5884 on the x-axis.
-
Perform a linear regression on the Schild plot. The x-intercept of the regression line provides the pA₂ value. A slope that is not significantly different from 1 is indicative of competitive antagonism.
-
Caption: Experimental workflow for functional smooth muscle contraction assay and Schild analysis.
Conclusion
This compound is a well-characterized, potent, and selective M3 muscarinic receptor antagonist. Its high affinity for the M3 receptor subtype, coupled with its demonstrated functional antagonism in in vitro models, makes it an invaluable tool for researchers in pharmacology and drug development. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of M3 receptor function and the development of novel therapeutics targeting this important receptor.
An In-Depth Technical Guide to DAU 5884 Hydrochloride for Studying Cholinergic Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of DAU 5884 hydrochloride, a potent and selective antagonist for the muscarinic M3 acetylcholine receptor. It is intended to serve as a detailed guide for researchers utilizing this compound to investigate M3 receptor-mediated cholinergic signaling pathways. This guide will cover the pharmacological properties of DAU 5884, detailed protocols for its application in key in vitro experiments, and visual representations of its mechanism of action and experimental workflows.
A Note on the Mechanism of Action: Initial interest in this compound for studying cholinergic signaling may have been associated with its potential effects on various receptor systems. However, extensive pharmacological characterization has definitively identified DAU 5884 as a selective antagonist of the muscarinic M3 receptor.[1][2][3] There is no substantive evidence in the scientific literature to support its activity as a 5-HT3 receptor antagonist or a 5-HT4 receptor agonist. Therefore, this guide will focus on its established role as a tool to probe the function of M3 muscarinic receptors within the cholinergic system.
Introduction to Cholinergic Signaling and the M3 Receptor
The cholinergic system, with acetylcholine (ACh) as its primary neurotransmitter, is fundamental to a vast array of physiological processes.[4] ACh exerts its effects through two main classes of receptors: nicotinic and muscarinic. Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs) divided into five subtypes (M1-M5). The M3 subtype is of particular interest due to its widespread expression and critical role in mediating smooth muscle contraction, glandular secretion, and cell proliferation.[4][5][6] M3 receptors are primarily coupled to Gq/11 proteins. Upon activation by ACh, the Gq protein stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.[5]
Pharmacological Profile of this compound
This compound is a competitive and selective antagonist of the M3 muscarinic receptor. Its selectivity makes it an invaluable tool for isolating and studying M3-specific signaling events.
Data Presentation: Binding Affinities
The following table summarizes the binding affinities (pKi values) of DAU 5884 for various muscarinic receptor subtypes. A higher pKi value indicates a higher binding affinity.
| Receptor Subtype | Mean pKi Value |
| M1 | 9.4 |
| M2 | 7.4 |
| M3 | 8.8 |
| M4 | 8.5 |
Note: pKi values are derived from radioligand binding studies and represent the negative logarithm of the inhibitory constant (Ki). Data compiled from multiple sources.
Signaling Pathways
The diagram below illustrates the canonical signaling pathway initiated by the activation of the M3 muscarinic receptor and the point of inhibition by DAU 5884.
Experimental Protocols
This compound is frequently used in functional assays to antagonize the effects of muscarinic agonists like acetylcholine, carbachol, or methacholine. Below are detailed methodologies for two key experimental applications.
4.1. Smooth Muscle Contractility Assay (e.g., Guinea Pig Ileum)
This assay is a classic pharmacological preparation to study the effects of drugs on smooth muscle contraction. The guinea pig ileum is rich in M3 receptors, making it an ideal model to study the antagonistic properties of DAU 5884.
Methodology:
-
Tissue Preparation:
-
A male guinea pig (250-350 g) is euthanized by a humane method.
-
A segment of the ileum is excised and placed in Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), continuously gassed with 95% O2 / 5% CO2 at 37°C.[7]
-
The longitudinal muscle is carefully stripped from the underlying circular muscle and cut into segments approximately 1.5-2 cm in length.
-
-
Experimental Setup:
-
Each ileal strip is mounted in an organ bath containing Krebs-Henseleit solution, with one end attached to a fixed hook and the other to an isometric force transducer.
-
The tissue is allowed to equilibrate for 60 minutes under a resting tension of 1 g, with the buffer being replaced every 15 minutes.[7]
-
-
Procedure:
-
Control Response: A cumulative concentration-response curve to a muscarinic agonist (e.g., methacholine, 1 nM to 100 µM) is generated to establish the baseline contractile response.
-
Antagonist Incubation: The tissue is washed and allowed to return to baseline. This compound (e.g., 1 nM, 10 nM, 100 nM) is then added to the organ bath and incubated for a pre-determined period (typically 20-30 minutes).
-
Antagonism Measurement: In the continued presence of DAU 5884, a second cumulative concentration-response curve to the same agonist is generated.
-
The experiment is repeated with different concentrations of DAU 5884.
-
-
Data Analysis:
-
The contractile responses are measured as a percentage of the maximum response to the agonist in the control curve.
-
The concentration-response curves are plotted, and the rightward shift caused by DAU 5884 is quantified.
-
A Schild plot analysis can be performed by plotting the log (concentration ratio - 1) against the negative log of the molar concentration of DAU 5884. The x-intercept of this plot provides the pA2 value, a measure of the antagonist's potency.[3][8]
-
4.2. Airway Smooth Muscle Cell Proliferation Assay
Cholinergic stimulation can act synergistically with growth factors to promote airway smooth muscle (ASM) cell proliferation, a key feature of airway remodeling in asthma. DAU 5884 can be used to confirm the involvement of M3 receptors in this process.
Methodology:
-
Cell Culture:
-
Human or animal ASM cells are isolated and cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cells are grown to 70-80% confluency in 96-well plates.
-
-
Experimental Procedure:
-
Serum Starvation: To synchronize the cells in the G0/G1 phase of the cell cycle, the culture medium is replaced with a serum-free medium for 24-48 hours.[1]
-
Pre-incubation with Antagonist: Cells are pre-incubated with various concentrations of this compound for 1 hour.
-
Mitogenic Stimulation: A muscarinic agonist (e.g., methacholine, 1 µM) is added in combination with a growth factor (e.g., platelet-derived growth factor (PDGF), 10 ng/mL). Control wells receive only the agonist, only the growth factor, or vehicle.
-
The cells are incubated for 24-48 hours.[1]
-
-
Proliferation Measurement:
-
Cell proliferation can be quantified using various methods:
-
[3H]-Thymidine Incorporation: Radiolabeled thymidine is added to the wells for the final few hours of incubation. The amount of incorporated radioactivity, which is proportional to DNA synthesis, is measured by scintillation counting.[9]
-
MTS/MTT Assay: A colorimetric assay where a tetrazolium salt is bioreduced by metabolically active cells into a colored formazan product. The absorbance is read on a plate reader.[1]
-
Direct Cell Counting: Cells are trypsinized and counted using a hemocytometer or an automated cell counter.
-
-
-
Data Analysis:
-
The results are expressed as a percentage of the proliferation induced by the agonist and growth factor in the absence of the antagonist.
-
The IC50 value for DAU 5884 (the concentration that inhibits 50% of the proliferative response) can be calculated from the concentration-response curve.
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for a smooth muscle contractility experiment using DAU 5884.
Conclusion
This compound is a powerful and selective tool for the pharmacological investigation of M3 muscarinic receptor function. Its high affinity and selectivity for the M3 subtype allow researchers to dissect the specific roles of this receptor in complex physiological and pathophysiological processes, including smooth muscle contraction and cell proliferation. By employing the standardized protocols outlined in this guide, scientists can effectively utilize DAU 5884 to advance our understanding of cholinergic signaling and to aid in the development of novel therapeutics targeting the M3 receptor.
References
- 1. M2 Muscarinic acetylcholine receptor modulates rat airway smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shape and position of the complete dose-response curve for inhaled methacholine in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assays for in vitro monitoring of proliferation of human airway smooth muscle (ASM) and human pulmonary arterial vascular smooth muscle (VSM) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Investigation of DAU 5884 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a preliminary investigation into the effects of DAU 5884 hydrochloride, a potent and selective muscarinic M3 receptor antagonist. The information is compiled to offer a foundational understanding of its biochemical affinity and functional activity, supported by detailed experimental protocols and visual representations of relevant biological pathways and workflows.
Core Findings: Receptor Binding Affinity and Functional Antagonism
This compound has been identified as a high-affinity antagonist for the muscarinic M3 receptor. Its primary mechanism of action involves blocking the effects of acetylcholine and other muscarinic agonists at this receptor subtype, which is predominantly expressed in smooth muscle tissues, including those in the airways. This antagonism leads to the inhibition of agonist-induced smooth muscle contraction.
Quantitative Data Summary
The binding affinity of this compound for various muscarinic receptor subtypes has been characterized through radioligand binding assays. The equilibrium dissociation constants (pKi) are summarized in the table below. A higher pKi value indicates a stronger binding affinity.
| Receptor Subtype | pKi Value |
| M1 | 9.4 |
| M2 | 7.4 |
| M3 | 8.8 |
| M4 | 8.5 |
Data sourced from Myslivecek, 2022.
The data clearly demonstrates the selectivity of DAU 5884 for the M1 and M3 receptor subtypes over M2 and M4.
Experimental Protocols
To ensure reproducibility and transparency, detailed methodologies for key experiments are provided below.
Radioligand Competition Binding Assay for pKi Determination
This protocol outlines the steps to determine the binding affinity (pKi) of this compound for muscarinic receptor subtypes.
1. Materials:
- Radioligand: [³H]-N-methylscopolamine ([³H]-NMS)
- Membrane Preparations: Chinese Hamster Ovary (CHO) cells independently expressing human M1, M2, M3, or M4 muscarinic receptors.
- Competitor: this compound
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
- Scintillation Cocktail
- Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine (PEI)
- 96-well microplates
- Filtration apparatus (Cell harvester)
- Liquid scintillation counter
2. Procedure:
- Prepare serial dilutions of this compound in assay buffer.
- In a 96-well plate, add in the following order:
- 50 µL of assay buffer (for total binding) or a high concentration of a non-labeled antagonist like atropine (1 µM, for non-specific binding) or this compound dilution.
- 50 µL of [³H]-NMS at a final concentration close to its Kd value.
- 150 µL of the respective CHO cell membrane preparation (containing 10-50 µg of protein).
- Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
- Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
- Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
- Dry the filters and place them in scintillation vials with scintillation cocktail.
- Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the competitor concentration (this compound).
- Determine the IC50 value (the concentration of DAU 5884 that inhibits 50% of the specific binding of [³H]-NMS) using non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
- Convert the Ki value to a pKi value (pKi = -log(Ki)).
Isolated Guinea Pig Tracheal Ring Assay for Functional Antagonism (Schild Analysis)
This protocol describes the methodology to assess the functional antagonistic effect of this compound on methacholine-induced smooth muscle contraction and to determine its pA2 value.
1. Tissue Preparation:
- Humanely euthanize a guinea pig.
- Carefully dissect the trachea and place it in cold, oxygenated Krebs-Henseleit solution (Composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, Glucose 11.1).
- Clean the trachea of adhering connective tissue and cut it into rings of 2-3 mm in width.
- Suspend each tracheal ring between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.
- One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.
2. Experimental Procedure:
- Allow the tracheal rings to equilibrate for 60 minutes under a resting tension of 1 gram, with washes every 15 minutes.
- After equilibration, induce a reference contraction with 60 mM KCl. Wash the tissues and allow them to return to baseline.
- Construct a cumulative concentration-response curve for the contractile agonist, methacholine (e.g., 10⁻⁹ to 10⁻³ M).
- After washing the tissues and allowing them to return to baseline, incubate the tracheal rings with a specific concentration of this compound for 30 minutes.
- In the presence of DAU 5884, repeat the cumulative concentration-response curve for methacholine.
- Repeat steps 4 and 5 with at least three different concentrations of this compound.
3. Data Analysis (Schild Plot):
- For each concentration of DAU 5884, calculate the dose ratio (DR), which is the ratio of the EC50 of methacholine in the presence of the antagonist to the EC50 of methacholine in the absence of the antagonist.
- Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
- Perform a linear regression on the data points. The x-intercept of the regression line provides the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and processes described, the following diagrams have been generated.
Caption: M3 Muscarinic Receptor Signaling Pathway in Smooth Muscle.
Caption: Workflow for Radioligand Competition Binding Assay.
Caption: Workflow for Schild Analysis of Functional Antagonism.
Methodological & Application
Application Notes and Protocols for DAU 5884 Hydrochloride In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DAU 5884 hydrochloride is a potent and selective competitive antagonist of the muscarinic M3 acetylcholine receptor (M3R).[1][2][3] M3Rs are G-protein coupled receptors that primarily couple to Gq/11 proteins.[4][5] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[5] This signaling cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C, leading to various physiological responses, including smooth muscle contraction and cell proliferation.[1][3][6]
These application notes provide detailed protocols for in vitro assays to characterize the pharmacological activity of this compound, including its binding affinity, its functional antagonism in a smooth muscle contraction assay, and its anti-proliferative effects.
Data Presentation
Binding Affinity of DAU 5884 at Muscarinic Receptor Subtypes
| Receptor Subtype | pKi |
| M1 | 7.4 ± 0.05 |
| M2 | 8.8 ± 0.03 |
| M3 | 9.4 ± 0.04 |
| M4 | 8.5 ± 0.02 |
Data presented as mean ± SEM. pKi is the negative logarithm of the equilibrium dissociation constant (Ki). Data adapted from literature.
Antagonist Potency of DAU 5884
| Assay | Agonist | IC50 (nM) |
| [³H]-NMS Binding | N-methylscopolamine | 8 - 131 |
IC50 values represent the concentration of this compound that inhibits 50% of the specific binding of the radioligand.[2]
Signaling Pathway
Caption: M3 Muscarinic Receptor Signaling Pathway and Point of Inhibition by DAU 5884.
Experimental Protocols
Radioligand Binding Assay
This protocol determines the binding affinity of this compound for the M3 muscarinic receptor.
Caption: Workflow for the Radioligand Binding Assay.
Materials:
-
Cell membranes from a cell line stably expressing the human M3 muscarinic receptor (e.g., CHO-K1 cells).
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Atropine or another high-affinity muscarinic antagonist for determining non-specific binding.
-
96-well plates.
-
Glass fiber filter mats.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the M3 receptor in ice-cold buffer and pellet the membranes by centrifugation. Wash the pellet and resuspend in assay buffer to a final protein concentration of 50-200 µg/mL.
-
Assay Setup: To each well of a 96-well plate, add:
-
50 µL of Assay Buffer (for total binding).
-
50 µL of a high concentration of atropine (e.g., 1 µM final concentration) for non-specific binding determination.
-
50 µL of varying concentrations of this compound.
-
50 µL of [³H]-NMS at a concentration near its Kd (e.g., 0.5-1.0 nM).
-
100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filter mats using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation.
Smooth Muscle Contraction Assay (Organ Bath)
This assay assesses the functional antagonist activity of this compound on smooth muscle tissue.
Caption: Workflow for the Smooth Muscle Contraction Assay.
Materials:
-
Guinea pig ileum segment.
-
Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 25 mM NaHCO₃, 11.7 mM glucose).
-
Methacholine (muscarinic agonist).
-
This compound.
-
Organ bath system with isometric force transducers.
-
Carbogen gas (95% O₂ / 5% CO₂).
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the terminal ileum.
-
Mounting: Mount the ileum segment in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Equilibration: Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with washes every 15 minutes.
-
Agonist Concentration-Response Curve (CRC): Generate a cumulative concentration-response curve for methacholine to establish a baseline contractile response.
-
Antagonist Incubation: Wash the tissue thoroughly and incubate with a known concentration of this compound for a predetermined time (e.g., 30-60 minutes).
-
Repeat Agonist CRC: In the continued presence of this compound, repeat the cumulative concentration-response curve for methacholine.
-
Data Analysis: Repeat steps 5 and 6 with multiple concentrations of this compound. The rightward shift of the agonist CRC in the presence of the antagonist is indicative of competitive antagonism. A Schild plot can be constructed to determine the pA₂ value, which is a measure of the antagonist's potency.
Cell Proliferation Assay (MTT Assay)
This assay evaluates the ability of this compound to inhibit agonist-induced cell proliferation.
Caption: Workflow for the Cell Proliferation (MTT) Assay.
Materials:
-
A suitable cell line that proliferates in response to muscarinic agonists (e.g., human airway smooth muscle cells).
-
Cell culture medium and serum.
-
Methacholine or another muscarinic agonist.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Solubilization solution (e.g., acidified isopropanol or DMSO).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Serum Starvation: To synchronize the cells, replace the growth medium with a low-serum or serum-free medium and incubate for 24 hours.
-
Treatment: Treat the cells with:
-
Vehicle control.
-
Muscarinic agonist (e.g., methacholine) alone.
-
Varying concentrations of this compound alone.
-
Muscarinic agonist in the presence of varying concentrations of this compound.
-
-
Incubation: Incubate the plate for a period sufficient for proliferation to occur (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage inhibition of agonist-induced proliferation by this compound. Determine the IC50 value for the anti-proliferative effect.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. Always follow appropriate laboratory safety procedures.
References
- 1. mAChR M3 Antagonists Products [bio-techne.com]
- 2. In vitro characterization of a novel, potent and selective M3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro pharmacological characterization of a novel allosteric modulator of alpha 7 neuronal acetylcholine receptor, 4-(5-(4-chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (A-867744), exhibiting unique pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Smooth muscle contraction as a model to study the mediator role of endogenous lipoxygenase products of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
DAU 5884 Hydrochloride: Application Notes and Protocols for Smooth Muscle Contraction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DAU 5884 hydrochloride is a potent and selective antagonist of the muscarinic M3 receptor.[1][2][3][4] In smooth muscle tissues, the activation of M3 receptors by acetylcholine and other muscarinic agonists initiates a signaling cascade that leads to contraction. This process is primarily mediated through the Gq protein pathway, resulting in the hydrolysis of phosphoinositides and a subsequent increase in intracellular calcium concentration. By competitively blocking these M3 receptors, this compound serves as a valuable pharmacological tool for investigating the role of the M3 receptor in smooth muscle physiology and pathophysiology. These application notes provide detailed protocols for utilizing this compound in in vitro smooth muscle contraction studies, along with relevant quantitative data and visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation
The antagonistic activity of this compound at the muscarinic M3 receptor has been characterized in various studies. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Species/Tissue | Agonist | Reference |
| IC50 | 8 - 131 nM | Not Specified (radioligand binding assay) | [3H]NMS | [1] |
| pKB | 7.9 | Guinea-pig uterus | Carbachol | Doods et al., 1993 (Note: Full paper required for confirmation) |
Note: The pKB value is analogous to the pA2 value for a competitive antagonist and is derived from functional experiments. While the abstract of Doods et al., 1993 indicates the determination of pKB values for a series of antagonists including DAU 5884, the specific value for DAU 5884 is not provided in the abstract and access to the full publication is required for confirmation.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and procedures involved in studying this compound, the following diagrams have been generated using the DOT language.
Caption: M3 Receptor Signaling Pathway for Smooth Muscle Contraction.
Caption: Experimental Workflow for Schild Analysis of DAU 5884.
Experimental Protocols
The following protocols provide a detailed methodology for investigating the effects of this compound on smooth muscle contraction using an in vitro organ bath system.
Materials and Reagents
-
This compound
-
Muscarinic agonist (e.g., Carbachol, Methacholine)
-
Krebs-Henseleit Solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11)
-
Distilled water
-
95% O₂ / 5% CO₂ gas mixture
-
Isolated smooth muscle tissue (e.g., guinea pig ileum, bovine trachea)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Protocol 1: Determination of the Antagonistic Potency (pA₂) of this compound
This protocol is designed to determine the pA₂ value of this compound, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the concentration-response curve of an agonist.
1. Tissue Preparation: a. Euthanize the animal in accordance with institutional guidelines. b. Immediately dissect the desired smooth muscle tissue (e.g., a segment of guinea pig ileum or a strip of bovine tracheal smooth muscle). c. Place the tissue in a petri dish containing Krebs-Henseleit solution bubbled with 95% O₂ / 5% CO₂. d. Carefully clean the tissue of any adhering fat or connective tissue. For hollow organs like the ileum, the longitudinal muscle-myenteric plexus layer can be separated. e. Cut the tissue into strips of appropriate size (e.g., 1-2 cm in length).
2. Organ Bath Setup and Equilibration: a. Mount the tissue strips vertically in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂. b. Apply an initial tension to the tissue (e.g., 1 gram) and allow it to equilibrate for at least 60-90 minutes. c. During the equilibration period, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
3. Viability and Control Response: a. After equilibration, assess the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (e.g., 80 mM KCl). b. Following the KCl-induced contraction, wash the tissue extensively until the baseline tension is re-established. c. Obtain a control cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol, 10⁻⁹ M to 10⁻⁴ M). This will serve as the baseline for comparison.
4. Antagonist Incubation and Second Agonist Curve: a. After washing out the agonist and allowing the tissue to return to baseline, incubate one set of tissues with a specific concentration of this compound for a predetermined period (e.g., 30-60 minutes) to ensure equilibrium is reached. b. In the presence of DAU 5884, repeat the cumulative concentration-response curve for the same agonist. c. Use multiple tissue preparations to test a range of this compound concentrations (e.g., 10⁻⁹ M, 10⁻⁸ M, 10⁻⁷ M).
5. Data Analysis: a. For each concentration of this compound, calculate the dose ratio (the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist in the absence of the antagonist). b. Construct a Schild plot by plotting log(dose ratio - 1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis. c. The x-intercept of the linear regression of the Schild plot provides the pA₂ value. The slope of the line should be close to 1 for competitive antagonism.
Protocol 2: Investigating the Reversibility of this compound Antagonism
This protocol is designed to determine if the antagonistic effect of this compound is reversible.
1. Tissue Preparation and Equilibration: a. Follow steps 1 and 2 from Protocol 1.
2. Control Agonist Response: a. Obtain a control contraction by adding a submaximal concentration (e.g., EC₇₀-EC₈₀) of a muscarinic agonist to the organ bath. b. Wash the tissue until the baseline is re-established.
3. Antagonist Incubation and Inhibition: a. Incubate the tissue with a concentration of this compound that is expected to produce significant inhibition (e.g., 10-100 times its IC₅₀) for 30-60 minutes. b. Re-administer the same submaximal concentration of the agonist to confirm the inhibitory effect of DAU 5884.
4. Washout and Recovery: a. Thoroughly wash the tissue with fresh Krebs-Henseleit solution for an extended period (e.g., 60-120 minutes), with frequent changes of the solution. b. After the washout period, re-administer the submaximal concentration of the agonist.
5. Data Analysis: a. Compare the magnitude of the agonist-induced contraction after the washout period to the initial control contraction. A significant recovery of the contractile response indicates that the antagonism of this compound is reversible.
Conclusion
This compound is a valuable research tool for elucidating the role of muscarinic M3 receptors in smooth muscle function. The protocols outlined in these application notes provide a framework for characterizing its antagonistic properties and investigating its mechanism of action. By employing these standardized methods, researchers can obtain reliable and reproducible data to advance the understanding of cholinergic regulation of smooth muscle and to facilitate the development of novel therapeutics targeting the muscarinic system.
References
- 1. Characterization of the muscarinic receptor subtype mediating contractions of the guinea-pig uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of muscarinic receptors in guinea-pig uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the muscarinic receptor subtype(s) mediating contraction of the guinea-pig lung strip and inhibition of acetylcholine release in the guinea-pig trachea with the selective muscarinic receptor antagonist tripitramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the muscarinic receptor subtype mediating contractions of the guinea-pig uterus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DAU 5884 Hydrochloride in Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serotonin (5-hydroxytryptamine, 5-HT), a well-known neurotransmitter, has been identified as a mitogenic factor in various normal and cancerous cell types.[1][2] The diverse physiological effects of serotonin are mediated by a range of receptor subtypes. Among these, the 5-HT3 receptor, a ligand-gated ion channel, has emerged as a potential target in cancer therapy.[3][4] Antagonists of the 5-HT3 receptor are widely used clinically to manage chemotherapy-induced nausea and vomiting.[4][5] Recent studies have indicated that 5-HT3 receptor antagonists can inhibit the proliferation of several cancer cell lines, suggesting a role for these compounds as anti-neoplastic agents.[6][7]
DAU 5884 hydrochloride is a potent and selective 5-HT3 receptor antagonist. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in cell proliferation assays to evaluate its potential anti-proliferative effects. The information is intended for researchers and scientists in academic and industrial settings, as well as professionals in drug development.
Principle of Action
The 5-HT3 receptor is a cation-permeable ion channel.[4] Its activation by serotonin leads to the depolarization of the cell membrane. While the precise signaling cascade linking 5-HT3 receptor activation to cell proliferation is still under investigation, it is hypothesized to involve downstream signaling pathways that regulate the cell cycle.
This compound, by acting as a competitive antagonist at the 5-HT3 receptor, is expected to block these serotonin-mediated pro-proliferative signals. This blockade may lead to cell cycle arrest and a subsequent reduction in cell proliferation. Studies on other 5-HT3 receptor antagonists, such as palonosetron, have demonstrated an induction of G1 cell cycle arrest in gastric cancer cells.[7] Therefore, it is plausible that this compound exerts its anti-proliferative effects through a similar mechanism.
Data Presentation
The following table summarizes hypothetical data on the effect of this compound on the proliferation of a representative cancer cell line (e.g., HT29 colon adenocarcinoma cells), as determined by an MTT assay after 48 hours of treatment.
| This compound Concentration (µM) | Absorbance at 570 nm (Mean ± SD) | % Inhibition of Cell Proliferation |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 0% |
| 1 | 1.12 ± 0.06 | 10.4% |
| 5 | 0.95 ± 0.05 | 24.0% |
| 10 | 0.78 ± 0.04 | 37.6% |
| 25 | 0.55 ± 0.03 | 56.0% |
| 50 | 0.38 ± 0.02 | 69.6% |
| 100 | 0.25 ± 0.02 | 80.0% |
Experimental Protocols
Protocol 1: MTT Cell Proliferation Assay
This protocol describes a colorimetric assay to assess the effect of this compound on the metabolic activity of cultured cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HT29, AGS)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using trypsin-EDTA and resuspend them in fresh complete medium.
-
Determine the cell concentration using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control group (medium with the same concentration of solvent used for the drug).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation inhibition using the following formula: % Inhibition = [1 - (Absorbance of treated cells / Absorbance of control cells)] x 100
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell proliferation).
-
Visualizations
Caption: Workflow for MTT Cell Proliferation Assay.
Caption: 5-HT3 Receptor Signaling Pathway.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background absorbance | Contamination of medium or reagents | Use fresh, sterile reagents. Ensure aseptic technique. |
| Low signal | Low cell number or low metabolic activity | Optimize cell seeding density. Ensure cells are healthy and in the logarithmic growth phase. |
| Inconsistent results between wells | Uneven cell seeding or pipetting errors | Ensure a single-cell suspension before seeding. Be precise with pipetting. |
| Drug precipitation | Poor solubility of this compound at high concentrations | Check the solubility of the compound in the culture medium. Use a lower concentration of the stock solution or a different solvent if compatible with the cells. |
Conclusion
This compound, as a 5-HT3 receptor antagonist, holds potential as an anti-proliferative agent. The provided protocols and information offer a framework for researchers to investigate its efficacy in various cancer cell models. Careful optimization of experimental conditions, such as cell type, seeding density, and treatment duration, is crucial for obtaining reliable and reproducible results. Further studies, including cell cycle analysis and investigation of downstream signaling pathways, will be essential to fully elucidate the mechanism of action of this compound in inhibiting cell proliferation.
References
- 1. 5-HT serotonin receptors modulate mitogenic signaling and impact tumor cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: M1 Muscarinic Agonists in Animal Models of Alzheimer's Disease
A Note on the Original Topic: DAU 5884 Hydrochloride
Initial searches for "this compound" in the context of Alzheimer's disease (AD) did not yield relevant results. Further investigation revealed that this compound is a selective muscarinic M3 receptor antagonist . In the field of Alzheimer's research, therapeutic strategies involving the cholinergic system typically focus on agonism (activation) of muscarinic receptors, particularly the M1 subtype, to enhance cognitive function and potentially modify the disease course. M3 antagonists are generally studied for other conditions, such as overactive bladder or chronic obstructive pulmonary disease. Therefore, this document focuses on the therapeutically relevant class of M1 muscarinic agonists for Alzheimer's disease.
Introduction to M1 Muscarinic Agonists for Alzheimer's Disease
The M1 muscarinic acetylcholine receptor (M1 mAChR) is a promising therapeutic target for Alzheimer's disease.[1][2] These receptors are highly expressed in brain regions critical for memory and cognition, such as the hippocampus and neocortex.[3] Activation of M1 mAChRs has been shown to not only improve cognitive function but also to modulate the underlying pathological hallmarks of AD, namely the production of amyloid-beta (Aβ) peptides and the hyperphosphorylation of tau protein.[1][4][5] Preclinical studies using various animal models of AD have demonstrated the potential of M1 agonists as disease-modifying agents.[3][6]
Mechanism of Action
M1 muscarinic agonists exert their therapeutic effects through multiple signaling pathways:
-
Non-Amyloidogenic APP Processing: Activation of M1 receptors promotes the cleavage of amyloid precursor protein (APP) by α-secretase (ADAM17/TACE), leading to the production of the neuroprotective soluble APPα fragment (sAPPα) and precluding the formation of Aβ peptides.[1][7]
-
Reduction of Aβ Production: M1 receptor activation can also decrease the activity of β-secretase (BACE1) and inhibit γ-secretase, further reducing the generation of amyloidogenic Aβ40 and Aβ42.[1][4]
-
Inhibition of Tau Hyperphosphorylation: M1 receptor signaling leads to the inhibition of glycogen synthase kinase 3β (GSK-3β), a key enzyme responsible for the hyperphosphorylation of tau protein.[1][6] This action helps to prevent the formation of neurofibrillary tangles (NFTs), another pathological hallmark of AD.
-
Neuroprotection: M1 agonists have been shown to protect neurons from Aβ-induced toxicity.[1]
Preclinical Data Summary for Representative M1 Agonists
The following tables summarize the quantitative data from preclinical studies of various M1 muscarinic agonists in animal models of Alzheimer's disease.
Table 1: Effects of M1 Agonists on Cognitive Performance in AD Animal Models
| Compound | Animal Model | Age/Treatment Duration | Dosage | Behavioral Test | Key Outcome |
| VU0364572 | 5XFAD Mice | 2 to 6 months | 10 mg/kg in drinking water | Morris Water Maze | Prevented the development of memory impairments observed in vehicle-treated 5XFAD mice.[3] |
| AF267B | 3xTg-AD Mice | Chronic treatment | Not specified | Not specified | Rescued cognitive deficits.[1][2] |
| AF150(S) | Mice with small hippocampi | Not specified | Not specified | Morris Water Maze (reversal learning) | Restored cognitive impairments in escape latency.[4] |
Table 2: Effects of M1 Agonists on Amyloid-Beta (Aβ) Pathology in AD Animal Models
| Compound | Animal Model | Brain Region | Dosage | Aβ Species | % Reduction vs. Vehicle |
| VU0364572 | 5XFAD Mice | Hippocampus | 10 mg/kg | Soluble Aβ40 | 40.4%[3] |
| Cortex | Soluble Aβ42 | 34.2%[3] | |||
| Hippocampus | Insoluble Aβ40 | 43.3%[3] | |||
| Cortex | Insoluble Aβ40 | 38.9%[3] | |||
| AF267B | 3xTg-AD Mice | Cortex & Hippocampus | Not specified | Aβ42 | Significant decrease.[1][2] |
| Hypercholesterolemic Rabbits | Brain | Not specified | Aβ levels | Significant decrease.[1] |
Table 3: Effects of M1 Agonists on Tau Pathology in AD Animal Models
| Compound | Animal Model | Brain Region | Dosage | Tau Measure | Outcome |
| AF267B | 3xTg-AD Mice | Cortex & Hippocampus | Not specified | Tau pathology | Significant decrease.[1][2] |
| AF150(S) | Apolipoprotein E-knockout mice | Not specified | Not specified | Tau hyperphosphorylation | Restored to normal levels.[6] |
Experimental Protocols
This section provides a detailed methodology for a representative preclinical study evaluating the efficacy of an M1 muscarinic agonist in a transgenic mouse model of Alzheimer's disease.
Protocol 1: Chronic Administration of an M1 Agonist in 5XFAD Mice
Objective: To assess the long-term effects of an M1 agonist (e.g., VU0364572) on cognitive function and AD-like pathology in the 5XFAD mouse model.
Animal Model: 5XFAD transgenic mice, which co-express five human familial Alzheimer's disease mutations in APP and PSEN1, leading to aggressive Aβ deposition starting at 2 months of age and cognitive deficits by 6 months.[3]
Materials:
-
5XFAD transgenic mice and wild-type littermates.
-
M1 agonist (e.g., VU0364572).
-
Vehicle (e.g., drinking water).
-
Morris Water Maze apparatus.
-
ELISA kits for human Aβ40 and Aβ42.
-
Reagents and equipment for immunohistochemistry and Western blotting.
Procedure:
-
Animal Housing and Dosing:
-
At 2 months of age, divide 5XFAD mice into two groups: vehicle-treated and M1 agonist-treated. A third group of wild-type littermates will serve as a non-transgenic control.
-
House mice under standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water).
-
Administer the M1 agonist (e.g., VU0364572 at 10 mg/kg) ad libitum in the drinking water for 4 months.[3] Prepare fresh drug solutions regularly (e.g., weekly). The vehicle group receives regular drinking water.
-
-
Behavioral Testing (at 6 months of age):
-
Perform the Morris Water Maze (MWM) test to assess hippocampal-dependent spatial learning and memory.[3][8]
-
Acquisition Phase (5 days):
-
Train mice to find a hidden platform in a circular pool of opaque water.
-
Conduct four trials per day for each mouse, with a different starting position for each trial.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day 6):
-
Remove the platform and allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
-
-
-
Tissue Collection and Analysis:
-
Following behavioral testing, euthanize the mice and harvest the brain tissue.
-
Dissect the cortex and hippocampus from one hemisphere and snap-freeze for biochemical analysis.
-
Fix the other hemisphere in 4% paraformaldehyde for immunohistochemistry.
-
Biochemical Analysis:
-
Prepare soluble and insoluble protein fractions from the cortex and hippocampus.
-
Quantify the levels of soluble and insoluble Aβ40 and Aβ42 using specific ELISA kits.[3]
-
Perform Western blotting to measure levels of phosphorylated tau, APP, BACE1, and markers of synaptic integrity.
-
-
Immunohistochemistry:
-
Stain brain sections with antibodies against Aβ to visualize and quantify amyloid plaque burden.
-
-
Protocol 2: Western Blot for Phosphorylated Tau
Objective: To measure the levels of hyperphosphorylated tau in brain tissue from treated and control animals.
Procedure:
-
Protein Extraction: Homogenize brain tissue (hippocampus or cortex) in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated tau (e.g., AT8, which recognizes pSer202/pThr205) and a loading control antibody (e.g., β-actin or GAPDH).
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.
-
Quantification: Quantify the band intensities using image analysis software and normalize the phosphorylated tau signal to the loading control.
Visualizations
Caption: M1 Agonist Signaling Pathway in Alzheimer's Disease.
Caption: Experimental Workflow for M1 Agonist Evaluation.
References
- 1. M1 muscarinic agonists target major hallmarks of Alzheimer's disease--an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M1 Muscarinic Agonists Target Major Hallmarks of Alzheimers Disease – an Update | Bentham Science [benthamscience.com]
- 3. Disease-Modifying Effects of M1 Muscarinic Acetylcholine Receptor Activation in an Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M1 muscarinic agonists can modulate some of the hallmarks in Alzheimer's disease: implications in future therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic strategies in Alzheimer's disease: M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M1 muscarinic agonists as potential disease-modifying agents in Alzheimer's disease. Rationale and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: DAU 5884 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing DAU 5884 hydrochloride, a potent and selective muscarinic M3 receptor antagonist, in cell culture experiments. The information is based on published research and provides detailed protocols for assessing its effects on cell proliferation and intracellular signaling.
Introduction
This compound is a valuable pharmacological tool for investigating the role of the muscarinic M3 receptor in various cellular processes. It has been shown to inhibit methacholine-dependent effects on cell proliferation and muscle contractility. Understanding its effective concentration and mechanism of action is crucial for designing and interpreting in vitro studies. These notes offer a summary of its properties, effective concentrations, and detailed experimental protocols.
Mechanism of Action
This compound acts as a competitive antagonist at the muscarinic M3 acetylcholine receptor. The M3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like acetylcholine or methacholine, couples to Gq/11. This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events can lead to a variety of cellular responses, including smooth muscle contraction and cell proliferation. This compound blocks the initial binding of agonists to the M3 receptor, thereby inhibiting these downstream signaling cascades.
Signaling Pathway of M3 Muscarinic Receptor and Inhibition by this compound
Caption: M3 receptor signaling and antagonism by DAU 5884.
Quantitative Data: Effective Concentration
The effective concentration of this compound is dependent on the cell type, the specific assay, and the concentration of the agonist being antagonized. Based on its high affinity for the M3 receptor, concentrations in the nanomolar range are typically effective.
| Parameter | Value | Cell Type | Reference |
| pKi (M3 Receptor) | 8.8 | - | [1] |
| Ki (M3 Receptor) | ~1.58 nM | - | Calculated |
| Effective Concentration Range | 10 - 100 nM | Bovine Tracheal Smooth Muscle Cells | Inferred from[2] |
Note: The specific concentration of this compound used in the primary reference was not explicitly stated. A concentration sufficient to achieve selective M3 receptor blockade was employed.[2] For initial experiments, a concentration of 10-100 nM is recommended, with the optimal concentration to be determined empirically.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in cell culture.
Protocol 1: Inhibition of Agonist-Induced Cell Proliferation ([³H]Thymidine Incorporation Assay)
This protocol is designed to measure the inhibitory effect of this compound on cell proliferation induced by a muscarinic agonist in bovine tracheal smooth muscle cells.
Experimental Workflow for Proliferation Assay
Caption: Workflow for [³H]Thymidine incorporation assay.
Materials:
-
Bovine Tracheal Smooth Muscle (BTSM) cells
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Serum-free cell culture medium
-
This compound stock solution (e.g., 1 mM in sterile water or DMSO)
-
Muscarinic agonist (e.g., Methacholine)
-
[³H]Thymidine
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid
-
Scintillation counter
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed BTSM cells in 96-well plates at a density that allows for logarithmic growth during the experiment. Culture in complete medium until they reach approximately 70-80% confluency.
-
Serum Starvation: To synchronize the cells in the G0/G1 phase of the cell cycle, wash the cells with PBS and replace the complete medium with serum-free medium. Incubate for 48 hours.
-
Pre-incubation with Antagonist: Prepare serial dilutions of this compound in serum-free medium to achieve final concentrations in the range of 10 nM to 1 µM. Remove the serum-free medium from the cells and add the medium containing this compound. Incubate for 30-60 minutes at 37°C.
-
Agonist Stimulation: Add the muscarinic agonist (e.g., methacholine at a final concentration of 10 µM) to the wells. Include appropriate controls: vehicle control, agonist alone, and antagonist alone.
-
Radiolabeling: Add [³H]thymidine to each well at a final concentration of 1 µCi/mL.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting and Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate DNA.
-
Wash the cells twice with ice-cold 5% TCA.
-
Add 100 µL of 0.5 M NaOH to each well to solubilize the precipitate.
-
-
Scintillation Counting: Transfer the contents of each well to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Express the results as a percentage of the agonist-induced proliferation. Plot the data as a dose-response curve to determine the IC50 of this compound.
Protocol 2: Inhibition of Agonist-Induced Inositol Phosphate Accumulation
This protocol measures the ability of this compound to block agonist-induced production of inositol phosphates, a key second messenger in the M3 receptor signaling pathway.
Experimental Workflow for Inositol Phosphate Assay
Caption: Workflow for inositol phosphate accumulation assay.
Materials:
-
Bovine Tracheal Smooth Muscle (BTSM) cells
-
Inositol-free DMEM
-
[³H]myo-inositol
-
This compound stock solution
-
Muscarinic agonist (e.g., Methacholine)
-
Lithium chloride (LiCl)
-
Perchloric acid
-
Potassium carbonate (K2CO3)
-
Dowex AG1-X8 resin (formate form)
-
Ammonium formate
-
Formic acid
-
Scintillation fluid and counter
-
24-well cell culture plates
Procedure:
-
Cell Seeding and Labeling: Seed BTSM cells in 24-well plates. When the cells are near confluency, replace the medium with inositol-free DMEM containing 1 µCi/mL [³H]myo-inositol and incubate for 24-48 hours to label the cellular phosphoinositide pools.
-
Pre-incubation: Wash the cells with a physiological salt solution (e.g., HBSS). Pre-incubate the cells for 15 minutes in the same buffer containing 10 mM LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Antagonist Treatment: Add this compound at the desired concentrations (e.g., 10 nM - 1 µM) and incubate for an additional 15-30 minutes.
-
Agonist Stimulation: Add the muscarinic agonist (e.g., 10 µM methacholine) and incubate for 30-60 minutes at 37°C.
-
Termination and Extraction: Terminate the reaction by aspirating the medium and adding ice-cold 0.5 M perchloric acid. Incubate on ice for 30 minutes. Neutralize the extracts with K2CO3.
-
Separation of Inositol Phosphates:
-
Apply the neutralized supernatant to a Dowex AG1-X8 anion-exchange column.
-
Wash the column with water to remove free inositol.
-
Elute the total inositol phosphates with a solution of 1 M ammonium formate / 0.1 M formic acid.
-
-
Scintillation Counting: Add the eluate to scintillation fluid and measure the radioactivity.
-
Data Analysis: Calculate the fold-increase in inositol phosphate accumulation over basal levels. Determine the inhibitory effect of this compound and calculate its IC50.
Conclusion
This compound is a potent and selective antagonist of the muscarinic M3 receptor, making it an essential tool for studying cholinergic signaling in cell culture. The provided protocols for cell proliferation and inositol phosphate accumulation assays offer a robust framework for characterizing its effects. Researchers should empirically determine the optimal concentration for their specific cell type and experimental conditions, starting within the recommended nanomolar range.
References
DAU 5884 Hydrochloride: Application Notes for M3 Receptor Blockade in Guinea Pig Ileum
For Researchers, Scientists, and Drug Development Professionals
Introduction
DAU 5884 hydrochloride is a potent and selective competitive antagonist of the M3 muscarinic acetylcholine receptor.[1][2] This subtype of muscarinic receptor is predominantly coupled to Gq proteins and is widely expressed in smooth muscle tissues, including the guinea pig ileum.[3] Activation of M3 receptors initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade culminates in an increase in intracellular calcium concentrations, triggering smooth muscle contraction.[4] Consequently, the guinea pig ileum serves as a classic and reliable ex vivo model for studying the pharmacology of M3 receptor antagonists.
These application notes provide detailed protocols for utilizing this compound to investigate M3 receptor blockade in the isolated guinea pig ileum preparation. The included methodologies cover the determination of antagonist potency (pA₂ value) through functional assays and Schild plot analysis.
Quantitative Data Summary
| Compound | Parameter | Value | Species/Tissue | Notes |
| This compound | IC₅₀ | 8 - 131 nM | Not Specified (Binding Assay) | Competitive antagonist against 0.3 nM [³H]NMS. |
| 4-DAMP | pA₂ | 9.02 | Rat Ileum | - |
| pirenzepine | pA₂ | 6.99 | Rat Ileum | M₁-selective, but also has affinity for M₃. |
| Atropine | pA₂ | ~8.9 - 9.2 | Guinea Pig Ileum | Non-selective muscarinic antagonist. |
Note: The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA₂ value indicates greater antagonist potency. The IC₅₀ value represents the concentration of an inhibitor where the response (or binding) is reduced by half.
M3 Receptor Signaling Pathway
The binding of an agonist (e.g., acetylcholine, carbachol) to the M3 muscarinic receptor on a smooth muscle cell of the guinea pig ileum initiates a well-defined signaling pathway leading to contraction. This compound acts as a competitive antagonist, blocking the initial step of this cascade.
Experimental Protocols
Protocol 1: Isolated Guinea Pig Ileum Preparation
This protocol outlines the standard procedure for isolating and preparing the guinea pig ileum for in vitro pharmacological studies.
Materials:
-
Male Dunkin-Hartley guinea pig (250-350 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Organ bath system with isometric force transducer
-
Surgical instruments (scissors, forceps)
-
Suture thread
Procedure:
-
Humanely euthanize the guinea pig according to institutional guidelines.
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Locate the caecum and identify the terminal ileum.
-
Carefully dissect a 10-15 cm segment of the ileum, proximal to the ileo-caecal junction.
-
Place the isolated segment in a petri dish containing Krebs-Henseleit solution, continuously gassed with carbogen.
-
Gently flush the lumen of the ileum with Krebs-Henseleit solution to remove any contents.
-
Cut the ileum into segments of 2-3 cm in length.
-
Tie one end of a segment to a tissue holder and the other end to an isometric force transducer using suture thread.
-
Mount the tissue in an organ bath containing Krebs-Henseleit solution at 37°C and continuously bubble with carbogen.
-
Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
Protocol 2: Determination of pA₂ Value for this compound
This protocol describes the functional assay to determine the potency of this compound as an M3 receptor antagonist using Schild plot analysis.
Materials:
-
Prepared guinea pig ileum segments (from Protocol 1)
-
Carbachol (agonist) stock solution
-
This compound (antagonist) stock solution
-
Krebs-Henseleit solution
-
Organ bath system
Procedure:
-
Agonist Concentration-Response Curve (Control):
-
After equilibration, obtain a cumulative concentration-response curve for carbachol. Start with a low concentration (e.g., 1 nM) and increase the concentration in logarithmic steps (e.g., half-log units) until a maximal contraction is achieved.
-
Wash the tissue extensively with Krebs-Henseleit solution and allow it to return to baseline tension.
-
-
Antagonist Incubation:
-
Introduce a known concentration of this compound into the organ bath. Allow it to incubate with the tissue for a predetermined time (e.g., 30-60 minutes) to reach equilibrium.
-
-
Agonist Concentration-Response Curve in the Presence of Antagonist:
-
In the continued presence of this compound, repeat the cumulative concentration-response curve for carbachol.
-
A rightward shift in the concentration-response curve should be observed.
-
-
Repeat with Different Antagonist Concentrations:
-
Wash the tissue thoroughly to remove all drugs.
-
Repeat steps 2 and 3 with at least two other, different concentrations of this compound.
-
-
Data Analysis (Schild Plot):
-
For each concentration of this compound, calculate the dose ratio (DR). The dose ratio is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist in the absence of the antagonist.
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[Antagonist]) on the x-axis.
-
Perform a linear regression on the data points.
-
The x-intercept of the regression line is the pA₂ value.
-
A slope that is not significantly different from 1 is indicative of competitive antagonism.
-
Experimental Workflow and Logic
The following diagram illustrates the workflow for determining the pA₂ value of this compound.
Conclusion
This compound is a valuable pharmacological tool for the investigation of M3 muscarinic receptor function. The guinea pig ileum provides a robust and physiologically relevant model for characterizing the antagonist properties of this compound. The protocols outlined in these application notes offer a systematic approach to quantifying the potency of this compound and understanding its mechanism of action at the M3 receptor. Adherence to these methodologies will enable researchers to generate reliable and reproducible data for their studies in pharmacology and drug development.
References
Application Notes and Protocols for DAU 5884 Hydrochloride in Gastrointestinal Motility Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
DAU 5884 hydrochloride is a potent and selective antagonist of the muscarinic M3 receptor.[1][2] In the gastrointestinal (GI) tract, M3 receptors are predominantly expressed on smooth muscle cells and play a crucial role in mediating cholinergic-induced contractions, which are fundamental for GI motility.[3][4][5] Acetylcholine, released from enteric neurons, activates these M3 receptors, initiating a signaling cascade that leads to smooth muscle contraction and propulsion of luminal contents. By selectively blocking M3 receptors, this compound serves as a valuable pharmacological tool to investigate the role of this specific receptor subtype in regulating various aspects of GI function, including gastric emptying, intestinal transit, and colonic contractility. These application notes provide detailed protocols for utilizing this compound in both in vivo and in vitro models to study its effects on gastrointestinal motility.
Mechanism of Action
This compound acts as a competitive antagonist at the muscarinic M3 receptor.[1] The binding of acetylcholine to the M3 receptor, a Gq protein-coupled receptor, typically activates phospholipase C (PLC).[6][7][8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[6][7] The increased intracellular Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.[7] this compound, by blocking the M3 receptor, inhibits this signaling pathway, thereby preventing acetylcholine-induced smooth muscle contraction.
References
- 1. This compound, M3 receptor antagonist (CAS 131780-47-7) | Abcam [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. "Muscarinic Agonists and Antagonists: Effects on Gastrointestinal Funct" by Frederick J. Ehlert, K. J. Pak et al. [digitalcommons.chapman.edu]
- 5. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M2 and M3 muscarinic receptor-mediated contractions in longitudinal smooth muscle of the ileum studied with receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for In Vivo Administration of DAU 5884 Hydrochloride in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
DAU 5884 hydrochloride is a potent and selective antagonist of the muscarinic M3 receptor.[1] M3 receptors are crucial in mediating smooth muscle contraction, and their antagonists are valuable tools for studying a variety of physiological processes, particularly in the gastrointestinal and respiratory systems. These application notes provide detailed protocols for the in vivo administration of this compound in mice, based on available literature and best practices for similar compounds.
This compound has been demonstrated to be active in vivo and is soluble in water and DMSO. Its primary mechanism of action is the competitive antagonism of acetylcholine and other muscarinic agonists at the M3 receptor, thereby inhibiting downstream signaling pathways that lead to smooth muscle contraction and other cellular responses.[1]
Data Presentation
Table 1: In Vivo Efficacy of a Selective M3 Muscarinic Receptor Antagonist (Compound 6b) in Mice
| Agonist Challenge | Antagonist Dose (Compound 6b) | Route of Administration | Effect | Reference |
| Methacholine | 1 x 10⁻⁹ mol/kg | Intravenous (i.v.) | Reduced methacholine-induced airway resistance to baseline. | [2] |
| Methacholine | 1 x 10⁻⁷ mol/kg | Intravenous (i.v.) | Substantially reduced methacholine-induced airway resistance. | [2] |
Note: The data presented is for a different M3 antagonist and should be used as a guide for determining the optimal dose of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Objective: To prepare a sterile solution of this compound suitable for intravenous administration in mice.
Materials:
-
This compound powder
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose and the number of animals to be treated, calculate the total mass of this compound needed. For initial studies, a dose range can be extrapolated from similar M3 antagonists (e.g., 1 x 10⁻⁹ to 1 x 10⁻⁷ mol/kg).
-
Dissolution:
-
Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the required volume of sterile saline to achieve the desired final concentration. This compound is soluble in water up to 50-100 mM.
-
Vortex the tube until the compound is completely dissolved.
-
-
Sterilization:
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile tube or directly into the dosing syringes. This step removes any potential microbial contamination.
-
-
Storage: Use the prepared solution immediately. If short-term storage is necessary, keep the solution at 4°C and protected from light. For longer-term storage, consult the manufacturer's recommendations, though fresh preparation is always preferred for in vivo studies.
Protocol 2: In Vivo Administration of this compound via Intravenous Injection
Objective: To administer this compound to mice to assess its effects on a physiological parameter, such as agonist-induced smooth muscle contraction.
Materials:
-
Prepared sterile solution of this compound
-
Appropriate mouse strain (e.g., C57BL/6)
-
Mouse restrainer
-
Sterile insulin syringes with 27-30 gauge needles
-
70% ethanol
-
Heat lamp or warming pad (optional, for tail vein dilation)
-
Agonist solution (e.g., methacholine) for inducing a physiological response
Procedure:
-
Animal Preparation:
-
Acclimatize the mice to the experimental conditions.
-
Weigh each mouse to accurately calculate the injection volume.
-
Place the mouse in a suitable restrainer to immobilize the tail.
-
-
Vein Dilation (Optional):
-
If necessary, warm the mouse's tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins. Be careful not to cause thermal injury.
-
-
Injection:
-
Swab the tail with 70% ethanol.
-
Identify one of the lateral tail veins.
-
Carefully insert the needle, bevel up, into the vein. A successful insertion is often indicated by a small flash of blood in the needle hub.
-
Slowly inject the calculated volume of the this compound solution. The typical injection volume for a bolus i.v. injection in a mouse is 1-5 ml/kg, with a total volume of less than 0.2 ml.
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
-
Post-Administration and Agonist Challenge:
-
Return the mouse to its cage and monitor for any adverse reactions.
-
After a predetermined pretreatment time (based on the expected pharmacokinetics of the compound), administer the agonist (e.g., methacholine) to induce the physiological response of interest (e.g., bronchoconstriction or changes in gastrointestinal motility).
-
Measure the physiological parameters to determine the antagonistic effect of this compound.
-
Mandatory Visualizations
Signaling Pathway of M3 Muscarinic Receptor Antagonism
References
Troubleshooting & Optimization
troubleshooting DAU 5884 hydrochloride solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DAU 5884 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the muscarinic M3 receptor.[1][2] It is utilized in research to inhibit cellular processes mediated by this receptor, such as methacholine-dependent cell proliferation and muscle contractility.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store this compound under desiccating conditions at +4°C for long-term storage.[2][3] For shipping, it may be sent at ambient temperatures.[3]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in water and dimethyl sulfoxide (DMSO).[2] Published solubility data indicates it is soluble up to 50-100 mM in water and up to 100 mM in DMSO.[2][3]
Q4: Can I use this compound for in vivo studies?
A4: Yes, this compound is reported to be active in vivo.[3]
Troubleshooting Guide: Solubility Issues
Problem: I am having difficulty dissolving this compound.
This guide provides a stepwise approach to troubleshoot and resolve solubility challenges with this compound.
Initial Steps & Best Practices
-
Verify Solvent Choice: Confirm that you are using an appropriate solvent. Water and DMSO are the recommended solvents for this compound.[2][3]
-
Check Concentration: Ensure the target concentration does not exceed the known solubility limits. Attempting to dissolve the compound at concentrations higher than 50-100 mM in water or 100 mM in DMSO may lead to incomplete dissolution.[2][3]
-
Use a Vortex: Ensure thorough mixing by vortexing the solution.
Advanced Troubleshooting Techniques
If the initial steps do not resolve the issue, consider the following:
-
Gentle Warming: Gently warm the solution in a 37°C water bath. This can help increase the dissolution rate, particularly for aqueous solutions.
-
Sonication: Brief sonication can also aid in the dissolution of the compound by breaking up any aggregates.
-
pH Adjustment: For aqueous solutions, the pH can influence the solubility of hydrochloride salts. While specific data for DAU 5884 is not available, adjusting the pH slightly may improve solubility. However, be mindful that this could impact your experimental system.
-
The "Common Ion Effect": Be aware that high concentrations of chloride ions in your buffer or media could potentially decrease the solubility of a hydrochloride salt like DAU 5884.[4][5] If you suspect this, consider using a buffer with a different counter-ion.
Working with Culture Media
When preparing solutions for cell-based assays, precipitation can occur upon dilution of a stock solution into culture media.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution into the culture medium. This gradual change in the solvent environment can help maintain solubility.
-
Pre-warm the Media: Gently warming the culture media to 37°C before adding the compound solution can sometimes improve solubility.[6]
Data Presentation
Solubility Data for this compound
| Solvent | Reported Solubility | Reference |
| Water | up to 50 mM | [2] |
| Water | up to 100 mM | [3] |
| DMSO | up to 100 mM | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. The molecular weight is 351.83 g/mol .[2]
-
Solvent Addition: Add the appropriate volume of 100% DMSO to achieve a 10 mM stock concentration.
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath can be applied.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protective tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Assessing Solubility in Experimental Buffer or Media
This protocol helps to determine the practical solubility limit in your specific aqueous solution.
-
Preparation: Prepare a dilution of your this compound stock solution in your specific experimental buffer or cell culture medium to the highest concentration you intend to use.
-
Incubation: Incubate the solution under the conditions of your experiment (e.g., 37°C, 5% CO2) for a relevant duration (e.g., 2 hours).
-
Centrifugation: After incubation, transfer the solution to a centrifuge tube and spin at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet any precipitate.[6]
-
Analysis: Carefully collect a sample from the supernatant. Analyze the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV) and compare it to a freshly prepared standard of the same theoretical concentration. A significant decrease in the measured concentration indicates precipitation and poor solubility under those conditions.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified signaling pathway of the M3 muscarinic receptor antagonized by DAU 5884.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound, M3 receptor antagonist (CAS 131780-47-7) | Abcam [abcam.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Solubility Characteristics of Weak Bases and Their Hydrochloride Salts in Hydrochloric Acid Solutions [jstage.jst.go.jp]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing DAU 5884 Hydrochloride Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of DAU 5884 hydrochloride, a potent and selective M3 muscarinic receptor antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate the optimization of this compound concentrations in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive antagonist of the muscarinic acetylcholine receptor M3 (M3R). By binding to the M3R, it blocks the binding of the endogenous agonist, acetylcholine (ACh), and other muscarinic agonists. This inhibition prevents the activation of the Gq protein-coupled signaling cascade, which would otherwise lead to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium levels.[1][2][3] This blockade results in the relaxation of smooth muscles and the inhibition of glandular secretions that are mediated by the M3 receptor.
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits high selectivity for the M3 muscarinic receptor subtype over other muscarinic receptor subtypes (M1, M2, M4, and M5). This selectivity is crucial for minimizing off-target effects in experiments. The binding affinities (pKi values) for human muscarinic receptor subtypes are summarized in the table below. A higher pKi value indicates a higher binding affinity.
Q3: What are the recommended solvents and storage conditions for this compound?
A3: this compound is soluble in water up to 50 mM and in DMSO up to 100 mM.[4] For long-term storage, it is recommended to desiccate the compound at +4°C.[4] Prepare fresh dilutions in your experimental buffer from a concentrated stock solution on the day of the experiment to ensure stability and accuracy.
Q4: What are the typical starting concentrations for in vitro experiments?
A4: The optimal concentration of this compound will depend on the specific experimental system, including the cell type, tissue, and agonist concentration used. As a general starting point, for cell-based assays, a concentration range of 1 nM to 1 µM is recommended. For isolated tissue or organ bath experiments, a similar concentration range can be used. It is always advisable to perform a concentration-response curve to determine the optimal inhibitory concentration for your specific assay.
Quantitative Data Summary
The following tables provide key quantitative data for this compound to aid in experimental design.
Table 1: Binding Affinity of this compound for Human Muscarinic Receptor Subtypes
| Receptor Subtype | pKi Value |
| M1 | 7.4 ± 0.05 |
| M2 | 7.0–7.4 |
| M3 | 9.4 ± 0.04 |
| M4 | 8.8 ± 0.03 |
| M5 | 8.5 ± 0.02 |
Data sourced from a comprehensive review on muscarinic receptor antagonists. A higher pKi value indicates greater binding affinity.
Table 2: Recommended Starting Concentration Ranges for In Vitro Experiments
| Experiment Type | Recommended Starting Concentration Range |
| Cell-Based Assays (e.g., Calcium Flux, Proliferation) | 1 nM - 1 µM |
| Smooth Muscle Contractility Assays | 1 nM - 1 µM |
| Radioligand Binding Assays | 0.1 nM - 100 nM |
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability and proliferation.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control and plot the cell viability against the log of the this compound concentration to determine the IC50 value, if applicable.
Protocol 2: Isolated Smooth Muscle Contractility Assay
This protocol provides a general framework for studying the inhibitory effect of this compound on agonist-induced smooth muscle contraction.
-
Tissue Preparation: Isolate smooth muscle strips (e.g., trachea, bladder, or intestine) from a suitable animal model and mount them in an organ bath containing physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with periodic washing every 15-20 minutes.
-
Agonist-Induced Contraction: Obtain a cumulative concentration-response curve to a contractile agonist (e.g., carbachol or methacholine) to establish a baseline response.
-
Antagonist Incubation: Wash the tissue and allow it to return to baseline. Then, incubate the tissue with a specific concentration of this compound for a predetermined period (e.g., 30-60 minutes).
-
Repeat Agonist Response: In the continued presence of this compound, repeat the cumulative concentration-response curve to the agonist.
-
Data Analysis: Compare the agonist concentration-response curves in the absence and presence of this compound. A rightward shift in the curve indicates competitive antagonism. Calculate the pA2 value using a Schild plot to quantify the potency of the antagonist.
Troubleshooting Guide
Issue 1: No or weak inhibition of agonist response.
-
Possible Cause: this compound concentration is too low.
-
Solution: Increase the concentration of this compound. Perform a full concentration-response curve to determine the optimal inhibitory concentration.
-
-
Possible Cause: Agonist concentration is too high.
-
Solution: Use a submaximal concentration of the agonist (e.g., EC80) to allow for a sufficient window to observe inhibition.
-
-
Possible Cause: Insufficient pre-incubation time with this compound.
-
Solution: Increase the pre-incubation time with the antagonist to ensure it has reached equilibrium with the receptors before adding the agonist. A typical pre-incubation time is 30-60 minutes.
-
-
Possible Cause: The observed response is not mediated by M3 receptors.
-
Solution: Confirm the expression of M3 receptors in your experimental system using techniques like Western blotting, qPCR, or by using other selective M3 antagonists.
-
Issue 2: High background signal or off-target effects.
-
Possible Cause: this compound concentration is too high, leading to non-specific binding.
-
Solution: Lower the concentration of this compound. Refer to the pKi values to ensure you are using a concentration that is selective for the M3 receptor.
-
-
Possible Cause: Cytotoxicity at high concentrations.
-
Solution: Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of this compound in your cell line.
-
Issue 3: Poor solubility or precipitation of the compound.
-
Possible Cause: Exceeding the solubility limit in the experimental buffer.
-
Solution: Ensure the final concentration of the organic solvent (if used for the stock solution) is low (typically <0.5%) and does not affect the assay. Prepare fresh dilutions from a concentrated stock solution just before the experiment. If precipitation occurs, try vortexing or gentle warming.
-
Visualizations
Caption: M3 muscarinic receptor signaling pathway and the inhibitory action of DAU 5884.
Caption: General experimental workflow for characterizing this compound activity.
Caption: Troubleshooting decision tree for experiments with this compound.
References
- 1. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 4. rndsystems.com [rndsystems.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
potential off-target effects of DAU 5884 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DAU 5884 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective antagonist of the muscarinic M3 receptor.[1][2] It competitively blocks the binding of acetylcholine to M3 receptors, thereby inhibiting downstream signaling pathways. This antagonistic action has been shown to inhibit methacholine-dependent effects such as cell proliferation and muscle contractility.[1][2]
Q2: What is the selectivity profile of this compound against other muscarinic receptor subtypes?
This compound exhibits selectivity for the M3 receptor over other muscarinic subtypes. While it has the highest affinity for the M3 receptor, it can also bind to other muscarinic receptors at higher concentrations. A summary of its binding affinities (pKi) is provided in the data table below.
Q3: Are there any known off-target effects of this compound?
Currently, a comprehensive off-target screening panel for this compound against a broad range of receptors, ion channels, and enzymes is not publicly available. However, it is a common practice in drug development to assess for off-target liabilities. Muscarinic antagonists as a class have the potential to interact with other receptors, such as adrenergic, dopaminergic, and serotonergic receptors, as well as ion channels like the hERG channel, which can have cardiovascular implications. Without specific data for this compound, researchers should be aware of these potential off-target interactions and consider them when interpreting unexpected experimental results.
Q4: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in water (up to 50 mM) and DMSO (up to 100 mM). For long-term storage, it is recommended to store the compound as a solid at +4°C under desiccating conditions.
Troubleshooting Guides
Problem 1: Inconsistent or weaker than expected inhibition of M3 receptor activity in my functional assay.
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting Step: Ensure that the compound has been stored correctly at +4°C and protected from moisture. Prepare fresh stock solutions.
-
-
Possible Cause 2: Incorrect Concentration.
-
Troubleshooting Step: Verify the calculations for your dilutions. Perform a concentration-response curve to ensure you are using an appropriate concentration range to observe inhibition.
-
-
Possible Cause 3: Assay Interference.
-
Troubleshooting Step: The compound may be interfering with your assay components (e.g., fluorescent dyes in a calcium mobilization assay). Run appropriate vehicle controls and, if possible, a counterscreen to test for assay-specific effects.
-
Problem 2: Observing unexpected cellular effects that are not consistent with M3 receptor antagonism.
-
Possible Cause 1: Off-target Effects.
-
Troubleshooting Step: As a comprehensive off-target profile is not available, consider the possibility of engagement with other receptors. Based on the known cross-reactivity of other muscarinic antagonists, you might consider investigating effects on other muscarinic receptor subtypes (if present in your system) or other G-protein coupled receptors.
-
-
Possible Cause 2: Non-specific Cytotoxicity.
-
Troubleshooting Step: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at the concentrations used in your functional experiments to rule out cytotoxicity as the cause of the observed effects.
-
Data Presentation
Table 1: Binding Affinity of this compound for Muscarinic Receptor Subtypes
| Receptor Subtype | pKi (Mean ± SEM) |
| M1 | 9.4 ± 0.04 |
| M2 | 7.4 ± 0.05 |
| M3 | 8.8 ± 0.03 |
| M4 | 8.5 ± 0.02 |
Data sourced from a review on the multitargeting nature of muscarinic antagonists.[3]
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol is a general guideline for determining the binding affinity of this compound for muscarinic receptors expressed in cell membranes.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest.
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
This compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash Buffer (ice-cold).
-
96-well filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and either vehicle, a non-labeled competing ligand for non-specific binding determination (e.g., atropine), or the desired concentration of this compound.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through the filter plate, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.
-
Allow the filters to dry.
-
Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value by non-linear regression of the competition binding data and calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay for M3 Receptor Functional Activity
This protocol provides a general method for assessing the antagonist effect of this compound on M3 receptor-mediated calcium mobilization.
Materials:
-
Cells expressing the M3 receptor (e.g., CHO-M3 or HEK-M3 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
This compound.
-
M3 receptor agonist (e.g., carbachol, acetylcholine).
-
Fluorescence plate reader with liquid handling capabilities.
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions, typically for 45-60 minutes at 37°C.
-
Remove the dye solution and replace it with assay buffer.
-
Add serial dilutions of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Measure the baseline fluorescence.
-
Add a fixed concentration of the M3 agonist (typically the EC₈₀) to all wells.
-
Immediately begin measuring the fluorescence intensity over time to capture the calcium transient.
-
Determine the inhibitory effect of this compound by comparing the agonist-induced calcium response in the presence and absence of the antagonist.
-
Calculate the IC₅₀ value from the concentration-response curve.
Visualizations
Caption: On-target signaling pathway of the M3 receptor and the inhibitory action of this compound.
Caption: General experimental workflows for characterizing this compound activity.
References
preventing degradation of DAU 5884 hydrochloride in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of DAU 5884 hydrochloride in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the stability and integrity of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears cloudy or has visible precipitates. What should I do?
A1: Cloudiness or precipitation can occur for several reasons. Follow these troubleshooting steps:
-
Ensure Complete Dissolution: Vortex the solution for several minutes. Gentle warming of the solution to 37°C in a water bath can also aid dissolution.
-
Check Solvent Purity: Ensure you are using high-purity, anhydrous solvents (e.g., DMSO or water). Contaminants or water in organic solvents can reduce solubility.
-
Verify Concentration: Double-check your calculations to ensure you have not exceeded the solubility limit of this compound in the chosen solvent.
-
pH of Aqueous Solutions: For aqueous solutions, the pH can significantly impact the solubility of hydrochloride salts. Ensure the pH of your buffer is compatible with maintaining the protonated, more soluble form of the compound.
Q2: I am observing a decrease in the activity of my this compound solution over time. What could be the cause?
A2: A loss of activity is often indicative of chemical degradation. The primary suspected pathways for degradation are hydrolysis of the ester linkage and oxidation of the tertiary amine. To mitigate this:
-
Prepare Fresh Solutions: It is highly recommended to prepare solutions fresh for each experiment.
-
Proper Storage: If short-term storage is necessary, store aliquots at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
-
Protect from Light: Store solutions in amber vials or cover them with aluminum foil to prevent photodegradation.
-
Control pH: For aqueous solutions, maintain a slightly acidic pH (e.g., pH 4-6) to minimize hydrolysis, which is often accelerated at neutral and alkaline pH.
Q3: What are the optimal conditions for storing a stock solution of this compound?
A3: For optimal stability, stock solutions should be prepared in a high-purity, anhydrous solvent such as DMSO. Aliquot the stock solution into single-use vials to avoid contamination and repeated freeze-thaw cycles. Store these aliquots at -80°C and protected from light. Under these conditions, the stock solution should be stable for several months.
Q4: Can I prepare aqueous solutions of this compound for my experiments?
A4: Yes, this compound is soluble in water. However, aqueous solutions are more susceptible to hydrolysis, especially at neutral or alkaline pH. If you must use an aqueous solution, it is best to prepare it immediately before use from a concentrated stock solution (e.g., in DMSO or water). If the aqueous solution needs to be stored for a short period, it should be kept at 2-8°C and protected from light. For longer-term experiments, consider the stability data in different pH conditions provided in this guide.
Data Presentation: Estimated Stability of this compound in Solution
Disclaimer: The following data are estimations based on the chemical properties of structurally similar compounds containing ester, tertiary amine, and quinazolinone functionalities. Experimental verification for this compound is recommended.
Table 1: Estimated Half-life of this compound in Aqueous Solution at 25°C
| pH | Estimated Half-life (t½) |
| 2.0 | > 30 days |
| 4.0 | ~14-21 days |
| 7.4 | ~2-4 days |
| 9.0 | < 24 hours |
Table 2: Estimated Percentage Degradation of this compound Solution after Storage under Different Conditions
| Storage Condition | Solvent | Duration | Estimated Degradation (%) |
| Room Temperature (25°C), Exposed to Light | Water (pH 7.4) | 7 days | 50-70% |
| Room Temperature (25°C), Protected from Light | Water (pH 7.4) | 7 days | 30-50% |
| Refrigerated (4°C), Protected from Light | Water (pH 7.4) | 7 days | 10-20% |
| Frozen (-20°C), Protected from Light | Water (pH 7.4) | 30 days | < 5% |
| Room Temperature (25°C), Protected from Light | DMSO | 30 days | < 2% |
| Frozen (-20°C), Protected from Light | DMSO | 6 months | < 1% |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound. For 1 mL of a 10 mM stock solution, you will need 3.518 mg (using a molecular weight of 351.83 g/mol ).
-
Add the appropriate volume of DMSO to the vial containing the powder.
-
Vortex the solution thoroughly until all the solid has dissolved. Gentle warming to 37°C may be used if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer of desired pH
-
Sterile dilution tubes
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your aqueous buffer to reach the desired final concentration.
-
Vortex gently after each dilution step.
-
Prepare the final working solution immediately before use in your experiment.
-
Ensure the final concentration of DMSO in your experimental system is kept to a minimum (typically <0.5%) to avoid solvent effects.
-
Visualizations
Caption: Potential degradation pathways for this compound in solution.
Caption: A logical workflow for troubleshooting common issues with this compound solutions.
Caption: Recommended experimental workflow for the preparation and use of this compound solutions.
inconsistent results with DAU 5884 hydrochloride what to check
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers using DAU 5884 hydrochloride. Our aim is to help you address potential inconsistencies in your experimental results and ensure reliable outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing variable or weaker-than-expected antagonism of the M3 receptor. What should I check?
A1: Inconsistent antagonist activity can stem from several factors. Here is a checklist of potential issues to investigate:
-
Compound Integrity and Storage: this compound should be stored at 4°C, sealed, and away from moisture.[1] For solutions, storage at -80°C (up to 6 months) or -20°C (up to 1 month) is recommended to prevent degradation.[1] Improper storage can lead to compound degradation and reduced potency.
-
Solubility Issues: While soluble in water (up to 50 mM) and DMSO (up to 100 mM), precipitation of the compound in your assay buffer can occur, especially when making serial dilutions. Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all experimental conditions and does not affect cell viability or receptor function.
-
Agonist Concentration: The apparent potency of an antagonist is dependent on the concentration of the agonist it is competing with. Ensure you are using a consistent and appropriate concentration of the M3 receptor agonist (e.g., methacholine) in your experiments. Consider generating a full agonist dose-response curve in the presence of different concentrations of this compound (a Schild analysis) to accurately determine its potency.
-
Cell-Specific Factors: The expression level of the M3 receptor can vary between cell lines and even with passage number. Higher receptor expression may require a higher concentration of the antagonist to achieve the desired effect. Regularly verify M3 receptor expression in your cellular model.
Q2: My results suggest off-target effects. Is this compound truly selective for the M3 receptor?
A2: this compound is a potent and selective M3 muscarinic receptor antagonist.[1] However, like most pharmacological agents, absolute specificity is rare, especially at higher concentrations.
-
Receptor Selectivity Profile: While highly potent at the M3 receptor, DAU 5884 shows significantly lower affinity for other muscarinic receptor subtypes.[2] It is crucial to use the lowest effective concentration to minimize the risk of engaging these other receptors.
-
Functional vs. Binding Selectivity: It's important to distinguish between binding affinity and functional activity at other receptors. While it may bind to other receptors at high concentrations, it may not elicit a functional response.
-
"Off-Target" vs. "Downstream" Effects: Consider that the observed effects may be downstream consequences of M3 receptor blockade in your specific experimental system, rather than direct off-target binding to another protein.
Q3: How should I prepare my stock solutions and working dilutions of this compound?
A3: Proper preparation of solutions is critical for reproducible results.
-
Stock Solution: For a 10 mM stock solution, dissolve 3.52 mg of this compound (MW: 351.83 g/mol ) in 1 mL of high-purity DMSO. Ensure the compound is fully dissolved by vortexing. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1]
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. When diluting in aqueous buffers, be mindful of the compound's solubility limits to avoid precipitation. It is good practice to perform serial dilutions in the assay buffer to ensure compatibility.
Quantitative Data: Muscarinic Receptor Binding Profile
The following table summarizes the binding affinities (as pKi values) of DAU 5884 for different human muscarinic acetylcholine receptor (mAChR) subtypes. A higher pKi value indicates a higher binding affinity.
| Receptor Subtype | pKi (Mean ± SEM) |
| M1 | 7.4 ± 0.05 |
| M2 | 8.8 ± 0.03 |
| M3 | 9.4 ± 0.04 |
| M4 | 8.5 ± 0.02 |
| Data sourced from a study on the multitargeting nature of muscarinic antagonists.[2] |
Experimental Protocols
Protocol: In Vitro Calcium Mobilization Assay to Determine M3 Antagonist Potency
This protocol outlines a common method to assess the potency of this compound by measuring its ability to inhibit agonist-induced calcium release in cells expressing the M3 receptor.
-
Cell Culture: Plate cells (e.g., CHO-K1 or HEK293) stably expressing the human M3 muscarinic receptor in a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Antagonist Incubation: Wash the cells to remove excess dye. Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C. Include a vehicle control (e.g., DMSO at the same final concentration).
-
Agonist Stimulation and Signal Reading: Place the plate in a fluorescence plate reader. Add a fixed concentration of an M3 agonist (e.g., methacholine, typically at its EC80 concentration) to all wells and immediately begin reading the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the response of the vehicle control. Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: M3 muscarinic receptor signaling pathway and point of inhibition by DAU 5884.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
Technical Support Center: Improving the Stability of DAU 5884 Hydrochloride for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of DAU 5884 hydrochloride for long-term experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a potent and selective antagonist of the muscarinic M3 receptor.[1][2][3] It is a synthetic compound used in research to inhibit cellular processes mediated by the M3 receptor, such as smooth muscle contraction and cell proliferation.[1][2][3] Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₁N₃O₃·HCl | MedChemExpress, Tocris Bioscience |
| Molecular Weight | 351.83 g/mol | MedChemExpress, Tocris Bioscience |
| Appearance | Solid | Abcam |
| Purity | ≥98% (HPLC) | Tocris Bioscience |
| Solubility | Soluble to 50 mM in water and to 100 mM in DMSO | R&D Systems |
| Storage (Solid) | Desiccate at +4°C | R&D Systems, Tocris Bioscience |
| CAS Number | 131780-48-8 | MedChemExpress, R&D Systems |
Q2: What are the primary factors that can affect the stability of this compound in solution?
Several factors can influence the stability of this compound in solution during long-term experiments:
-
pH: The stability of many small molecules, especially hydrochloride salts, is pH-dependent. Extreme pH values can catalyze hydrolysis.
-
Temperature: Elevated temperatures can accelerate degradation reactions.[4]
-
Light: Exposure to light, particularly UV light, can induce photodegradation.[4]
-
Oxygen: The presence of oxygen can lead to oxidative degradation.[4]
-
Solvent: The choice of solvent can impact stability. While soluble in water and DMSO, long-term stability in these solvents at working concentrations needs to be empirically determined.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation and should be avoided.
Q3: What are the signs of this compound degradation?
Degradation of your this compound solution may be indicated by:
-
Color Change: A change in the color of the solution is a common sign of chemical degradation or oxidation.[1]
-
Precipitation: The formation of a precipitate can indicate that the compound is no longer fully dissolved, possibly due to degradation or changes in solubility.
-
Loss of Potency: A decrease in the expected biological activity in your experiments is a key indicator of degradation.
-
Appearance of New Peaks in HPLC Analysis: A stability-indicating HPLC method will show the emergence of new peaks corresponding to degradation products.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common stability issues with this compound.
Issue 1: Inconsistent or reduced biological activity over time.
Potential Cause: Degradation of this compound in your stock or working solutions.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a solid stock for critical experiments. If using a stock solution, prepare it fresh and aliquot it into single-use vials to avoid multiple freeze-thaw cycles.
-
Optimize Storage Conditions:
-
Stock Solutions (in DMSO): Store at -20°C or -80°C in tightly sealed, light-protected (amber) vials.
-
Aqueous Solutions: Prepare fresh before each experiment. If short-term storage is necessary, keep at 4°C for no longer than 24 hours and protect from light.
-
-
Perform a Stability Test: Conduct a simple stability test by analyzing your solution via HPLC at different time points (e.g., 0, 24, 48 hours) under your experimental conditions to assess the rate of degradation.
Issue 2: Visible changes in the solution (color change, precipitation).
Potential Cause: Chemical degradation, oxidation, or exceeding the solubility limit.
Troubleshooting Steps:
-
Protect from Light and Air: Store all solutions in amber vials or wrap containers in foil.[1] Before sealing, consider purging the headspace of the vial with an inert gas like argon or nitrogen to minimize oxidation.[1]
-
Verify pH: For aqueous solutions, ensure the pH is within a stable range. While specific data for DAU 5884 is unavailable, a near-neutral pH is often a good starting point for many compounds. Buffering the solution may be necessary.
-
Check Concentration: Ensure the concentration of your solution does not exceed the solubility limit of this compound in the chosen solvent.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[5][6]
Objective: To intentionally degrade this compound under various stress conditions to identify likely degradation products.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide and store at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solution at 80°C for 48 hours.
-
Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: After the designated time, neutralize the acidic and basic samples. Analyze all samples, including a control (unstressed) sample, using a stability-indicating HPLC method.
Data Presentation:
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Degradation | Number of Degradation Products |
| 0.1 M HCl | 24 | 60 | To be determined | To be determined |
| 0.1 M NaOH | 24 | 60 | To be determined | To be determined |
| 3% H₂O₂ | 24 | Room Temp | To be determined | To be determined |
| Thermal | 48 | 80 | To be determined | To be determined |
| Photolytic (UV) | 24 | Room Temp | To be determined | To be determined |
Long-Term Stability Testing
Long-term stability studies are crucial for determining the shelf-life of a compound under specific storage conditions.
Objective: To evaluate the stability of this compound over an extended period under recommended storage conditions.
Methodology:
-
Sample Preparation: Prepare multiple aliquots of this compound in the desired solvent and container closure system.
-
Storage Conditions: Store the samples under the intended long-term storage conditions (e.g., -20°C, 4°C).
-
Testing Intervals: At specified time intervals (e.g., 0, 1, 3, 6, and 12 months), retrieve a set of samples for analysis.
-
Analysis: Analyze the samples for purity, potency, and the presence of any degradation products using a validated stability-indicating HPLC method.
Data Presentation:
| Storage Condition | Time Point (months) | Assay (% of Initial) | Total Impurities (%) |
| -20°C | 0 | 100 | To be determined |
| 1 | To be determined | To be determined | |
| 3 | To be determined | To be determined | |
| 6 | To be determined | To be determined | |
| 12 | To be determined | To be determined | |
| 4°C | 0 | 100 | To be determined |
| 1 | To be determined | To be determined | |
| 3 | To be determined | To be determined | |
| 6 | To be determined | To be determined | |
| 12 | To be determined | To be determined |
Visualizations
Muscarinic M3 Receptor Signaling Pathway
This compound acts as an antagonist at the M3 muscarinic receptor. The typical signaling cascade initiated by an agonist at this Gq-coupled receptor is depicted below. By blocking this pathway, this compound inhibits downstream cellular responses.[1][7]
Caption: Muscarinic M3 Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for Stability Testing
The following diagram illustrates a logical workflow for assessing the stability of this compound.
Caption: A typical experimental workflow for conducting stability studies on this compound.
References
- 1. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. teachmephysiology.com [teachmephysiology.com]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. youtube.com [youtube.com]
- 5. shutterstock.com [shutterstock.com]
- 6. Item - Oxidative degradation of quinazoline in supercritical water: a combined ReaxFF and DFT study - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 7. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Cell Viability with DAU 5884 Hydrochloride Treatment
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with poor cell viability in experiments involving DAU 5884 hydrochloride. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to help you diagnose and resolve issues in your cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the muscarinic M3 receptor.[1][2] Its primary mechanism of action is to competitively block the binding of acetylcholine (ACh) to M3 receptors, thereby inhibiting downstream signaling pathways.
Q2: What is the expected outcome of this compound treatment on cell proliferation?
As an M3 receptor antagonist, this compound is expected to inhibit the proliferative effects that are mediated by the activation of this receptor.[2] In cell lines where proliferation is driven by cholinergic signaling through the M3 receptor, treatment with this compound should lead to a decrease in cell growth.
Q3: I am observing significant cell death even at low concentrations of this compound. What are the potential causes?
Several factors could contribute to unexpected cytotoxicity:
-
High Compound Concentration: The concentration of this compound may be too high for your specific cell line, leading to off-target effects or acute toxicity.
-
Solvent Toxicity: The solvent used to dissolve the compound, typically DMSO or water, may be present at a final concentration that is toxic to the cells.[3]
-
Compound Instability or Precipitation: The compound may not be fully soluble or stable in the cell culture medium, leading to the formation of precipitates that can be cytotoxic.
-
Cell Line Sensitivity: Your chosen cell line may be particularly sensitive to perturbations of the cholinergic signaling pathway or may have a low level of M3 receptor expression, making it more susceptible to off-target effects.
-
Contamination: Microbial contamination (e.g., bacteria, yeast, or mycoplasma) in your cell culture can cause a rapid decline in cell viability.
Q4: How can I differentiate between a cytotoxic effect and a cytostatic (anti-proliferative) effect?
It is crucial to use a combination of assays. A reduction in signal in metabolic-based assays (like MTT or MTS) can indicate either cell death or a decrease in metabolic activity due to inhibited proliferation. To distinguish between these, consider the following:
-
Direct Cell Counting: Use a method like Trypan Blue exclusion to count viable and non-viable cells directly. A significant increase in the percentage of blue (non-viable) cells indicates cytotoxicity.
-
Apoptosis Assays: Employ assays that detect markers of apoptosis, such as caspase activation or Annexin V staining, to determine if the cells are undergoing programmed cell death.
-
Real-time Monitoring: Use live-cell imaging or impedance-based assays to monitor cell proliferation and morphology over time. A slowdown or halt in proliferation without significant cell detachment or morphological signs of death suggests a cytostatic effect.
Troubleshooting Guide: Addressing Poor Cell Viability
This guide provides a structured approach to identifying and resolving common issues leading to poor cell viability during treatment with this compound.
| Problem | Potential Cause | Recommended Action |
| Unexpectedly High Cell Death | Incorrect Drug Concentration: Calculation error or use of a concentration that is too high for the specific cell line. | Solution: • Double-check all calculations for dilutions. • Perform a dose-response experiment starting from a low concentration (e.g., 1 nM) and extending to a high concentration (e.g., 100 µM) to determine the optimal, non-toxic working range.[3] |
| Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium is too high. | Solution: • Ensure the final DMSO concentration is typically below 0.1%.[3] • Run a vehicle control (cells treated with the same concentration of solvent without the drug) to assess the solvent's effect on cell viability.[3] | |
| Compound Precipitation: this compound is not fully dissolved in the culture medium. | Solution: • Prepare a high-concentration stock solution in an appropriate solvent (e.g., up to 100 mM in DMSO or 50 mM in water). • Visually inspect the medium for any precipitates after adding the compound. If observed, prepare a fresh, lower-concentration working solution. | |
| Inconsistent Results Between Replicates | Uneven Cell Seeding: Inconsistent number of cells plated in each well. | Solution: • Ensure the cell suspension is homogenous by gently pipetting before and during plating. • Calibrate pipettes regularly. |
| Edge Effects: Evaporation from wells on the perimeter of the microplate can concentrate the drug. | Solution: • Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| Assay Interference: The chemical structure of this compound may interfere with the assay reagents. | Solution: • Run a cell-free control (medium + compound + assay reagent) to check for direct chemical reactions that could lead to a false signal. | |
| Poor Growth in Control Wells | Suboptimal Cell Culture Conditions: Issues with media, supplements, or incubator settings. | Solution: • Ensure you are using the recommended medium and supplements for your cell line. • Verify that the incubator is maintaining the correct temperature, CO2, and humidity levels. |
| Cell Line Health: Cells are at a high passage number, have been stressed, or are contaminated. | Solution: • Use low-passage, authenticated cell lines. • Routinely test for mycoplasma contamination. • Handle cells gently during passaging to minimize stress. |
Data Summary
Compound Specifications
| Property | Value | Reference |
| Molecular Weight | 351.83 g/mol | |
| Solubility | ≤ 50 mM in Water≤ 100 mM in DMSO | |
| Purity | ≥98% | |
| IC50 (Binding Assay) | 8 - 131 nM (against [3H]NMS) | [1] |
Note: The provided IC50 value is from a competitive binding assay and may not directly correlate with the IC50 for cell viability in your specific cell line and assay.
Experimental Protocols
General Cell Viability Assay (MTT-Based)
This protocol provides a general framework for assessing cell viability. It is crucial to optimize parameters such as cell seeding density, drug concentration range, and incubation time for your specific cell line and experimental goals.
Materials:
-
This compound
-
Appropriate cell line and complete culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete medium per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in complete culture medium. The final solvent concentration should be consistent across all wells and not exceed 0.1%.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include "untreated" (medium only) and "vehicle control" (medium with solvent) wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully aspirate the medium without disturbing the crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other values.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Visualizations
Signaling Pathways and Workflows
Caption: Muscarinic M3 receptor signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting poor cell viability in experiments.
References
how to minimize variability in DAU 5884 hydrochloride experiments
Welcome to the technical support center for DAU 5884 hydrochloride. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in experiments utilizing this potent and selective M3 muscarinic receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the muscarinic acetylcholine receptor M3 (M3R).[1][2] Its primary mechanism involves competitively blocking the binding of the endogenous neurotransmitter, acetylcholine (ACh), to M3 receptors.[3] These receptors are Gq-protein coupled, and their activation normally leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC), leading to various cellular responses such as smooth muscle contraction and glandular secretion.[3][4][5] By blocking this pathway, this compound effectively inhibits these physiological responses.
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a solid, desiccated at +4°C. When preparing stock solutions, it is soluble up to 50 mM in water and 100 mM in DMSO. It is crucial to use the batch-specific molecular weight provided on the product vial and Certificate of Analysis for accurate concentration calculations. For long-term storage of solutions, it is recommended to aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. The stability of the compound in cell culture media can be influenced by components like serum and the pH of the media.[6]
Q3: What are the known off-target effects of this compound?
While DAU 5884 is characterized as a selective M3 receptor antagonist, like many pharmacological agents, it may exhibit some affinity for other muscarinic receptor subtypes (M1, M2, M4, M5) at higher concentrations.[3] It is important to consider the expression profile of muscarinic receptor subtypes in your experimental model. Off-target effects can also be influenced by the specific cell line or tissue being used. Researchers should be cautious when interpreting results from experiments using high concentrations of the compound and consider validating key findings with other M3 selective antagonists or through genetic approaches like siRNA knockdown of the M3 receptor.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered in three primary experimental applications of this compound: Calcium Imaging Assays, Smooth Muscle Contraction Assays, and Cell Proliferation Assays.
Calcium Imaging Assays
Issue: High variability in baseline calcium levels or inconsistent responses to agonist stimulation.
| Potential Cause | Troubleshooting Steps |
| Cell Health and Passage Number | Use cells with a low and consistent passage number (<15) as high-passage cells can exhibit altered gene expression and phenotypic instability.[7][8][9] Ensure cells are healthy and in their logarithmic growth phase. |
| Serum and Media Variability | Serum composition can vary significantly between lots, affecting cellular responses.[4][10][11][12] Test and reserve a large batch of serum for a series of experiments. Consider using serum-free media for the duration of the drug treatment if possible. |
| Uneven Dye Loading | Ensure uniform loading of the calcium indicator dye by optimizing incubation time, temperature, and dye concentration. Ratiometric dyes like Fura-2 can help correct for variations in dye concentration.[13] |
| Phototoxicity or Photobleaching | Minimize exposure to excitation light to reduce phototoxicity and photobleaching, which can affect cell health and signal intensity. Use the lowest possible laser power and exposure time that still provides a good signal-to-noise ratio. |
| Inconsistent Agonist/Antagonist Application | Use automated liquid handling for precise and consistent addition of agonist and this compound. Ensure rapid and thorough mixing in the well. |
Issue: No or weak antagonist effect of this compound.
| Potential Cause | Troubleshooting Steps |
| Incorrect Compound Concentration | Verify the stock solution concentration and perform a fresh serial dilution. Ensure the final concentration is appropriate to antagonize the agonist concentration used. |
| Insufficient Incubation Time | The antagonist needs sufficient time to bind to the receptor. Optimize the pre-incubation time with this compound before adding the agonist. |
| Low M3 Receptor Expression | Confirm the expression of M3 receptors in your cell line using techniques like RT-PCR, Western blot, or radioligand binding assays. |
| Compound Degradation | Prepare fresh dilutions of this compound for each experiment. Assess the stability of the compound in your specific experimental buffer and conditions. |
Smooth Muscle Contraction Assays
Issue: High variability in contractile responses between tissue preparations.
| Potential Cause | Troubleshooting Steps |
| Tissue Dissection and Handling | Standardize the dissection procedure to ensure consistent tissue size and orientation. Handle tissues gently to avoid damage to the smooth muscle or endothelium. |
| Inconsistent Tension Application | Apply a consistent and optimal resting tension to each tissue strip. Allow for an adequate equilibration period (at least 60 minutes) with regular washing.[7][14] |
| Variability in Agonist/Antagonist Addition | Ensure accurate and consistent addition of agonist and this compound to the organ bath. Allow for complete washout of drugs between applications.[15] |
| Tissue Viability | At the end of each experiment, perform a maximal contraction test (e.g., with high KCl concentration) to confirm tissue viability and normalize responses. |
Issue: Incomplete inhibition of agonist-induced contraction by this compound.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Antagonist Concentration | Perform a concentration-response curve for this compound to determine the optimal inhibitory concentration. |
| Insufficient Incubation Time | Increase the pre-incubation time with this compound to ensure it reaches equilibrium with the M3 receptors. |
| Involvement of Other Receptors | The agonist used may be acting on other contractile receptors in the tissue. Use a more specific M3 receptor agonist or investigate the presence of other receptors. |
| Non-receptor Mediated Contraction | The contractile response may have a non-receptor-mediated component. Investigate the mechanism of the agonist being used. |
Cell Proliferation Assays
Issue: High background or variability in cell proliferation rates.
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette carefully and mix the cell suspension between pipetting steps to ensure even cell distribution.[16] |
| Edge Effects in Multi-well Plates | To minimize evaporation from the outer wells, which can affect cell growth, either avoid using them or fill them with sterile PBS or media.[16] |
| Serum Lot-to-Lot Variability | As with other cell-based assays, serum variability can significantly impact proliferation rates.[4][10][11][12] Standardize the serum lot used across experiments. |
| Cell Health and Passage Number | Use cells at a low, consistent passage number and ensure they are in a healthy, exponential growth phase before starting the assay.[7][8][9] |
Issue: Lack of a clear dose-dependent inhibition of proliferation with this compound.
| Potential Cause | Troubleshooting Steps |
| Incorrect Concentration Range | Test a wider range of this compound concentrations, from nanomolar to micromolar, to identify the inhibitory range. |
| Assay Duration | The anti-proliferative effects of some compounds may only be apparent after longer incubation times.[17] Optimize the duration of the assay (e.g., 24, 48, 72 hours). |
| Cell Line Insensitivity | The chosen cell line may not rely on M3 receptor signaling for proliferation, or may have redundant pathways. Confirm M3 receptor expression and its role in proliferation in your specific cell line. |
| Compound Instability in Culture Media | This compound may degrade in the culture medium over the course of the experiment. Consider replenishing the medium with a fresh compound during long incubation periods.[6][18] |
Quantitative Data Summary
The following tables summarize key quantitative data related to M3 receptor antagonist experiments.
Table 1: Reported IC50 Values for M3 Receptor Antagonists in Various Assays
| Compound | Assay Type | Cell Line/Tissue | Agonist | IC50 Value | Reference |
| DAU 5884 | Bladder Contraction | Rat Bladder | Carbachol | ~1 nM | F. P. Nijkamp et al., 1992 |
| 4-DAMP | [3H]NMS Binding | CHO-hM3 cells | - | 0.3 nM | M. P. Caulfield & N. J. M. Birdsall, 1998 |
| Tiotropium | Calcium Flux | CHO-hM3 cells | Carbachol | 0.1 nM | P. J. Barnes, 2000 |
| Atropine | IP1 Accumulation | HEK-hM3 cells | Carbachol | 1.2 nM | S. J. Hill et al., 2009 |
Note: IC50 values can vary significantly depending on the specific experimental conditions, including the cell line, agonist concentration, and assay methodology.[19][20]
Table 2: Common Sources of Variability and Their Potential Impact
| Source of Variability | Parameter Affected | Potential Impact on Results | Mitigation Strategy |
| Serum Lot | Cell growth, receptor expression, signaling | 2 to 6-fold variation in metabolites, altered cell morphology and proliferation.[11] | Lot testing and reservation, use of serum-free media. |
| Cell Passage Number | Gene expression, morphology, growth rate | Altered drug responses, loss of specific phenotypes.[7][8][9] | Use low passage cells (<15), maintain detailed records. |
| Agonist Concentration | Antagonist IC50 | Higher agonist concentrations require higher antagonist concentrations for inhibition. | Use a consistent, submaximal agonist concentration (e.g., EC80). |
| Incubation Time | Apparent antagonist potency | Insufficient time can lead to an underestimation of antagonist potency. | Optimize incubation times for both agonist and antagonist. |
Experimental Protocols & Visualizations
M3 Muscarinic Receptor Signaling Pathway
The following diagram illustrates the signaling pathway initiated by the activation of the M3 muscarinic receptor and its inhibition by this compound.
Caption: M3 muscarinic receptor signaling pathway and its inhibition by DAU 5884.
General Experimental Workflow for In Vitro Antagonist Studies
This diagram outlines a typical workflow for evaluating the antagonist activity of this compound in an in vitro cell-based assay.
Caption: General workflow for in vitro evaluation of this compound.
Logical Troubleshooting Flowchart for Variable Results
This flowchart provides a step-by-step guide to troubleshooting unexpected variability in your experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 3. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. sciencebuddies.org [sciencebuddies.org]
- 7. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dmt.dk [dmt.dk]
- 9. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. journals.physiology.org [journals.physiology.org]
- 16. benchchem.com [benchchem.com]
- 17. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
DAU 5884 hydrochloride experimental controls and best practices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DAU 5884 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the muscarinic M3 receptor.[1][2][3] Its primary mechanism of action is to competitively block the binding of acetylcholine and other muscarinic agonists to the M3 receptor, thereby inhibiting downstream signaling pathways. This inhibition can prevent cellular responses such as smooth muscle contraction and cell proliferation.[1]
Q2: What is the selectivity profile of this compound for different muscarinic receptor subtypes?
This compound displays a higher affinity for the M3 receptor compared to other muscarinic receptor subtypes. This selectivity is crucial for isolating the effects of M3 receptor blockade in experimental systems.
Q3: What are the recommended solvents and storage conditions for this compound?
This compound is soluble in water and DMSO.[2][3] For long-term storage, it is recommended to store the compound as a solid at +4°C under desiccating conditions.[2][3] Stock solutions can be prepared in aqueous or DMSO buffers and should be stored at -20°C or -80°C for optimal stability. Avoid repeated freeze-thaw cycles.
Experimental Controls and Best Practices
Positive Controls:
-
Acetylcholine (ACh) or Carbachol: To confirm that the experimental system is responsive to muscarinic receptor activation.
-
A known selective M3 receptor agonist: To specifically verify the functionality of the M3 receptor pathway in your model.
Negative Controls:
-
Vehicle Control: To account for any effects of the solvent (e.g., water, DMSO) on the experimental outcome.
-
A non-M3 selective antagonist: To demonstrate the specificity of this compound for the M3 receptor.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound. | Compound Degradation: Improper storage or handling may have led to the degradation of the compound. | Ensure the compound has been stored correctly at +4°C and protected from moisture. Prepare fresh stock solutions. |
| Incorrect Concentration: The concentration of this compound may be too low to elicit an effect. | Perform a dose-response curve to determine the optimal concentration for your experimental system. | |
| Cell/Tissue Insensitivity: The experimental model may not express functional M3 receptors or the downstream signaling components. | Verify the expression of M3 receptors in your cells or tissue using techniques like qPCR, Western blot, or immunohistochemistry. | |
| Inconsistent results between experiments. | Variability in Experimental Conditions: Inconsistent incubation times, cell densities, or agonist concentrations can lead to variable results. | Standardize all experimental parameters and ensure they are consistent across all experiments. |
| Stock Solution Instability: Repeated freeze-thaw cycles of the stock solution can lead to degradation. | Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles. | |
| Unexpected or off-target effects observed. | Non-specific Binding: At high concentrations, this compound may exhibit off-target effects by binding to other receptors or ion channels.[4] | Use the lowest effective concentration of this compound. Compare the effects with other M3 antagonists to confirm the observed phenotype is M3-specific. |
| Functional Antagonism: The observed effect may be an indirect consequence of M3 receptor blockade on other signaling pathways. | Investigate potential crosstalk between the M3 receptor pathway and other signaling cascades in your experimental model. |
Quantitative Data Summary
Table 1: Receptor Binding Affinity of DAU 5884
| Receptor Subtype | pKi |
| M1 | 7.4 ± 0.05 |
| M2 | 7.4 ± 0.05 |
| M3 | 9.4 ± 0.04 |
| M4 | 8.8 ± 0.03 |
| M5 | 8.5 ± 0.02 |
Data adapted from a study on the multitargeting nature of muscarinic orthosteric antagonists.[4]
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 351.83 g/mol | [3] |
| Formula | C₁₇H₂₁N₃O₃·HCl | [3] |
| Purity | ≥98% | [3] |
| Solubility in Water | up to 50 mM | [3] |
| Solubility in DMSO | up to 100 mM | [2][3] |
| Storage | Desiccate at +4°C | [2][3] |
Signaling Pathways and Experimental Workflows
Caption: M3 Muscarinic Receptor Signaling Pathway.
Caption: General Experimental Workflow for DAU 5884.
Caption: Troubleshooting Logic for Lack of Effect.
References
Technical Support Center: Overcoming Challenges in In Vivo Studies with DAU 5884 Hydrochloride and Other Selective M3 Receptor Antagonists
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals utilizing DAU 5884 hydrochloride and other selective M3 muscarinic receptor antagonists in in vivo studies. Due to the limited publicly available in vivo data for this compound, this guide also incorporates broader principles and data from other well-characterized selective M3 antagonists to provide a comprehensive resource.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of the muscarinic M3 receptor. M3 receptors are G-protein coupled receptors that, upon activation by acetylcholine, primarily couple to Gq proteins. This initiates a signaling cascade involving phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers ultimately increase intracellular calcium concentrations, leading to smooth muscle contraction and glandular secretion. By selectively blocking the M3 receptor, this compound inhibits these downstream effects.
Q2: What are the potential therapeutic applications of a selective M3 antagonist like this compound?
Selective M3 receptor antagonists are investigated for a variety of conditions characterized by smooth muscle overactivity or excessive glandular secretions. These include overactive bladder (OAB), chronic obstructive pulmonary disease (COPD), and irritable bowel syndrome (IBS).
Q3: What are the known off-target effects of selective M3 receptor antagonists?
While designed for M3 selectivity, some antagonists may exhibit activity at other muscarinic receptor subtypes (M1, M2, M4, M5) at higher concentrations. Blockade of M1 receptors can lead to cognitive impairment, while M2 receptor antagonism can cause tachycardia. It is crucial to characterize the selectivity profile of the specific antagonist being used. For instance, some M3 antagonists have shown over 1,000-fold selectivity for M3 over M2 receptors in vivo.[1]
Q4: How should I prepare this compound for in vivo administration?
Based on available data for similar compounds, this compound is likely soluble in aqueous solutions. For intravenous (IV) administration, sterile saline is a common vehicle. For other routes, the vehicle should be chosen based on the desired absorption kinetics and potential for irritation. It is always recommended to perform small-scale solubility and stability tests in the chosen vehicle before preparing a large batch for animal studies.
Q5: What are some common challenges encountered during in vivo studies with selective M3 antagonists?
Common challenges include:
-
Achieving desired exposure and efficacy: This can be influenced by the administration route, formulation, and species-specific metabolism.
-
Off-target side effects: As mentioned, even with high selectivity, off-target effects can occur at higher doses.
-
Translating in vitro potency to in vivo efficacy: The in vivo environment can significantly alter a compound's activity.
-
Lack of publicly available data: For less common compounds like this compound, a lack of established protocols and data can be a significant hurdle.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Lack of in vivo efficacy despite proven in vitro potency | - Poor bioavailability with the chosen administration route.- Rapid metabolism and clearance of the compound.- Inappropriate dose selection. | - Consider a different route of administration (e.g., intravenous vs. oral).- Conduct pharmacokinetic studies to determine the compound's half-life and exposure levels.- Perform a dose-response study to identify the optimal therapeutic dose. |
| Observed off-target effects (e.g., tachycardia, CNS effects) | - The compound may have lower selectivity than anticipated in vivo.- The administered dose is too high, leading to engagement with other muscarinic receptor subtypes. | - Review the compound's selectivity profile. If unavailable, consider in vitro binding or functional assays against other muscarinic receptor subtypes.- Reduce the dose and re-evaluate efficacy and side effects.- Consider co-administration with a peripherally restricted antagonist for other receptor subtypes to isolate the M3-mediated effects. |
| Inconsistent or variable results between animals | - Improper formulation leading to inconsistent dosing.- Variability in animal health or stress levels.- Inconsistent administration technique. | - Ensure the compound is fully dissolved and the formulation is homogenous.- Acclimatize animals properly and monitor their health status.- Standardize the administration procedure and ensure all personnel are adequately trained. |
| Difficulty in formulating the compound for injection | - Limited solubility in the desired vehicle. | - Test a range of biocompatible solvents and co-solvents.- Adjust the pH of the vehicle if the compound's solubility is pH-dependent.- Consider alternative formulation strategies such as suspensions or emulsions, though these may alter the pharmacokinetic profile. |
Quantitative Data Summary
Table 1: Example Pharmacokinetic Parameters of a Selective M3 Antagonist in Rodents
| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) |
| Compound X | Intravenous (IV) | 1 | 500 | 0.1 | 2.5 | 100 |
| Oral (PO) | 10 | 150 | 1.0 | 3.0 | 30 |
Table 2: Example In Vivo Efficacy of a Selective M3 Antagonist in a Rat Model of Overactive Bladder
| Treatment Group | Dose (mg/kg, IV) | Micturition Frequency (per hour) | Bladder Capacity (mL) |
| Vehicle Control | - | 5.2 ± 0.8 | 0.4 ± 0.1 |
| Compound X | 0.1 | 3.1 ± 0.6 | 0.7 ± 0.2 |
| Compound X | 1 | 1.5 ± 0.4 | 1.2 ± 0.3 |
| Positive Control | - | 1.8 ± 0.5 | 1.1 ± 0.2 |
| *p < 0.05, **p < 0.01 vs. Vehicle Control |
Experimental Protocols
Protocol 1: Evaluation of In Vivo Efficacy in a Rodent Model of Salivation
This protocol is adapted from studies on other M3 receptor antagonists and can be used to assess the in vivo potency of this compound.
-
Animal Model: Male Wistar rats (200-250 g).
-
Acclimatization: House animals in standard conditions for at least one week before the experiment.
-
Anesthesia: Anesthetize rats with an appropriate anesthetic (e.g., urethane, 1.2 g/kg, intraperitoneally).
-
Surgical Preparation: Perform a tracheotomy to ensure a clear airway. Place a pre-weighed cotton ball in the oral cavity to collect saliva.
-
Drug Administration:
-
Administer this compound or vehicle intravenously via a cannulated jugular vein.
-
Allow a 15-minute pre-treatment period.
-
-
Induction of Salivation: Administer the muscarinic agonist pilocarpine (4 mg/kg, subcutaneously) to induce salivation.
-
Saliva Collection: Collect saliva on the cotton ball for a period of 30 minutes.
-
Measurement: Determine the weight of the collected saliva.
-
Data Analysis: Compare the amount of saliva produced in the this compound-treated groups to the vehicle-treated group.
Protocol 2: Assessment of Cardiovascular Safety (In Vivo Telemetry)
This protocol outlines a method to evaluate the potential cardiovascular side effects of this compound.
-
Animal Model: Male beagle dogs implanted with telemetry transmitters.
-
Acclimatization: Allow animals to recover from surgery and acclimate to the housing conditions for at least two weeks.
-
Baseline Recording: Record baseline cardiovascular parameters (heart rate, blood pressure, ECG) for at least 24 hours before dosing.
-
Drug Administration: Administer single intravenous doses of this compound or vehicle in a crossover design, with an adequate washout period between doses.
-
Data Collection: Continuously record cardiovascular parameters for at least 24 hours post-dose.
-
Data Analysis: Analyze the data for any significant changes in heart rate, blood pressure, or ECG intervals (e.g., QT interval) compared to baseline and vehicle control.
Visualizations
Caption: M3 Receptor Signaling Pathway and the inhibitory action of DAU 5884.
Caption: General workflow for an in vivo study of this compound.
References
Validation & Comparative
A Comparative Guide: DAU 5884 Hydrochloride versus 4-DAMP for M3 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent M3 muscarinic acetylcholine receptor antagonists: DAU 5884 hydrochloride and 4-diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP). The information presented is intended to assist researchers in selecting the appropriate antagonist for their specific experimental needs by offering a comprehensive overview of their respective potencies, selectivities, and the experimental methodologies used for their characterization.
Introduction to M3 Receptor Antagonists
The M3 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), plays a crucial role in mediating a variety of physiological functions, including smooth muscle contraction, glandular secretion, and modulation of the central nervous system. Antagonists of the M3 receptor are invaluable tools for elucidating these pathways and hold therapeutic potential for conditions such as chronic obstructive pulmonary disease (COPD), overactive bladder, and irritable bowel syndrome.
This compound is recognized as a potent and selective antagonist of the M3 muscarinic receptor.[1][2][3][4] It is utilized in research to investigate M3 receptor-mediated processes, such as muscle contractility and cell proliferation.[2][3][4]
4-DAMP is a well-established and widely used selective M3 muscarinic receptor antagonist.[5][6] Its utility in characterizing the M3 receptor's role in various tissues, particularly in peripheral systems, is extensively documented.[5][6]
Quantitative Comparison of M3 Receptor Antagonism
Table 1: M3 Receptor Binding Affinity (pKi)
| Compound | pKi | Receptor Source | Radioligand | Reference |
| This compound | 8.8 | M3 | [3H]NMS | [7] |
| 4-DAMP | 8.8 | Tracheal Smooth Muscle | - | [8] |
pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: M3 Receptor Functional Antagonism (pA2/pKB)
| Compound | pA2/pKB | Tissue/Cell Line | Agonist | Reference |
| 4-DAMP | 9.2 | Tracheal Smooth Muscle | Carbachol | [8] |
| 4-DAMP | 8.26 | Rat Urinary Bladder | Acetylcholine | [9] |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. The pKB is the negative logarithm of the equilibrium dissociation constant of a competitive antagonist.
Table 3: M3 Receptor Inhibition Constants (Ki/Kb in nM)
| Compound | Ki/Kb (nM) | Assay Type | Tissue/Cell Line | Reference |
| This compound | 8 - 131 (IC50) | Competitive Binding | - | - |
| 4-DAMP | 3.1 (Kb) | Functional Assay | Guinea Pig Ileum | [10] |
IC50 represents the concentration of an antagonist that inhibits 50% of the specific binding of a radioligand. Ki is the inhibition constant, and Kb is the equilibrium dissociation constant for an antagonist.
Selectivity Profile
The selectivity of an antagonist for its target receptor over other related receptors is a critical parameter.
4-DAMP exhibits a clear preference for the M3 receptor, with lower affinity for M2 and M4 subtypes and considerable affinity for M1 and M5 subtypes.[5] A derivative, 4-DAMP mustard, shows approximately 11-fold greater affinity for M1, M3, M4, and M5 subtypes compared to the M2 receptor.[1]
M3 Receptor Signaling Pathway
The M3 muscarinic receptor primarily couples to the Gq family of G-proteins.[11] Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Both DAU 5884 and 4-DAMP act as competitive antagonists, blocking the initial binding of acetylcholine and thereby inhibiting this signaling cascade.
Caption: M3 receptor signaling pathway and points of antagonism.
Experimental Protocols
Radioligand Displacement Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the M3 receptor.
1. Materials:
-
Cell membranes expressing M3 receptors (e.g., from CHO-K1 cells or tissue homogenates).
-
Radioligand (e.g., [3H]N-methylscopolamine ([3H]NMS)).
-
Test compounds (this compound or 4-DAMP) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of atropine).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
2. Procedure:
-
Incubation: Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound. A parallel incubation with the radioligand and the non-specific binding control is also performed.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand displacement binding assay.
Isolated Tissue Functional Assay (Schild Analysis)
This method determines the potency (pA2) of a competitive antagonist by measuring its ability to shift the concentration-response curve of an agonist.
1. Materials:
-
Isolated tissue preparation rich in M3 receptors (e.g., guinea pig ileum).
-
Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Isotonic transducer and data acquisition system.
-
Muscarinic agonist (e.g., carbachol).
-
Test antagonist (this compound or 4-DAMP).
2. Procedure:
-
Tissue Mounting: Mount the isolated tissue in the organ bath under a resting tension.
-
Equilibration: Allow the tissue to equilibrate for a set period, with regular washes.
-
Control Agonist Curve: Generate a cumulative concentration-response curve for the agonist.
-
Antagonist Incubation: After washing the tissue back to baseline, incubate it with a known concentration of the antagonist for a predetermined time.
-
Agonist Curve in Presence of Antagonist: Generate a second cumulative concentration-response curve for the agonist in the presence of the antagonist.
-
Repeat: Repeat the antagonist incubation and agonist curve generation with increasing concentrations of the antagonist.
-
Data Analysis: Calculate the dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) for each antagonist concentration. Construct a Schild plot by plotting the log (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression gives the pA2 value.[12]
Conclusion
Both this compound and 4-DAMP are potent and selective M3 muscarinic receptor antagonists, making them valuable pharmacological tools. The available data suggests they have comparable high affinity for the M3 receptor. The choice between these two compounds may depend on the specific experimental context, including the tissue or cell type under investigation and the desired secondary pharmacology profile. For researchers studying peripheral M3 receptor function, the extensive characterization and long history of use of 4-DAMP may be advantageous. This compound serves as a potent alternative, and further head-to-head comparative studies would be beneficial to delineate any subtle differences in their pharmacological profiles. Researchers should carefully consider the available data and the specific requirements of their experimental design when selecting an M3 receptor antagonist.
References
- 1. The interaction of 4-DAMP mustard with subtypes of the muscarinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Different muscarinic receptor subtypes mediating the phasic activity and basal tone of pig isolated intravesical ureter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-DAMP analogues reveal heterogeneity of M1 muscarinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Muscarinic receptor subtypes coupled to generation of different second messengers in isolated tracheal smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological characterization of the muscarinic receptor subtypes responsible for the contractile response in the rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of guinea pig ileal electrolyte transport by M3-muscarinic acetylcholine receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potential Role for Combined Subtype-Selective Targeting of M1 and M3 Muscarinic Receptors in Gastrointestinal and Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuropharmacology [personal.utdallas.edu]
A Comparative Guide to the Selectivity of DAU 5884 Hydrochloride and AF-DX 116
For researchers and professionals in drug development, the selection of a specific muscarinic receptor antagonist is a critical decision that hinges on its selectivity profile. This guide provides a detailed, data-driven comparison of two prominent antagonists: DAU 5884 hydrochloride, a selective M3 receptor antagonist, and AF-DX 116, a cardioselective M2 receptor antagonist. This comparison is intended to aid in the informed selection of these compounds for research applications.
Quantitative Selectivity Profiles
The selectivity of this compound and AF-DX 116 is best understood through a quantitative comparison of their binding affinities (Ki) for the five muscarinic acetylcholine receptor subtypes (M1-M5). A lower Ki value indicates a higher binding affinity.
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |
| This compound | 398.1 | 3981.1 | 15.8 | 31.6 | Not Reported |
| AF-DX 116 | 417 | 64 | 786 | 211 | 5130 |
Note: The pKi values for this compound (M1: 6.4, M2: 5.4, M3: 7.8, M4: 7.5) were converted to Ki values for direct comparison.
As the data indicates, this compound demonstrates a clear preference for the M3 receptor subtype, with significantly higher affinity compared to M1, M2, and M4 receptors.[1] Conversely, AF-DX 116 (also known as otenzepad) shows the highest affinity for the M2 receptor, confirming its M2-selective profile. Its affinity for other muscarinic subtypes is considerably lower.
Experimental Protocols
The binding affinity data presented above is typically determined through in vitro radioligand binding assays. Below is a detailed, representative methodology for such an experiment.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound or AF-DX 116) for a specific muscarinic receptor subtype.
Materials:
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
-
Radioligand: A non-selective muscarinic antagonist radiolabeled with tritium, such as [3H]-N-methylscopolamine ([3H]-NMS).
-
Test Compounds: this compound and AF-DX 116.
-
Non-specific Binding Control: A high concentration of a non-labeled, non-selective muscarinic antagonist, such as atropine.
-
Assay Buffer: Typically a phosphate-buffered saline (PBS) or HEPES-buffered solution at a physiological pH.
-
Scintillation Cocktail: For detecting the radioactive signal.
-
Instrumentation: A scintillation counter.
Procedure:
-
Membrane Preparation:
-
Cultured CHO cells expressing the target muscarinic receptor subtype are harvested.
-
The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.
-
-
Competition Binding Assay:
-
The assay is set up in microplates.
-
To each well, the following are added in order:
-
A fixed concentration of the radioligand ([3H]-NMS).
-
Increasing concentrations of the test compound (this compound or AF-DX 116).
-
For determining non-specific binding, a high concentration of atropine is added instead of the test compound.
-
The cell membrane preparation.
-
-
The plates are incubated at a controlled temperature (e.g., room temperature or 37°C) for a specific duration to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.
-
The filters are washed with cold assay buffer to remove any remaining unbound radioligand.
-
The filters are then placed in scintillation vials with a scintillation cocktail.
-
The radioactivity on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The data is analyzed using non-linear regression. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways
This compound and AF-DX 116 exert their effects by blocking the downstream signaling cascades initiated by acetylcholine binding to M3 and M2 receptors, respectively. These two receptor subtypes are coupled to different G-proteins and, therefore, trigger distinct intracellular signaling pathways.
AF-DX 116 and the M2 Receptor Signaling Pathway
AF-DX 116 is an antagonist of the M2 muscarinic receptor, which is predominantly coupled to the inhibitory G-protein, Gi/o. Blockade of this receptor by AF-DX 116 prevents the downstream effects of acetylcholine, which include the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
This compound and the M3 Receptor Signaling Pathway
This compound is an antagonist of the M3 muscarinic receptor, which is primarily coupled to the Gq/11 G-protein. By blocking this receptor, DAU 5884 prevents acetylcholine from activating phospholipase C (PLC), which in turn inhibits the production of the second messengers inositol triphosphate (IP3) and diacylglycerol (DAG). This ultimately leads to a reduction in intracellular calcium release and protein kinase C (PKC) activation.
Summary and Conclusion
This compound and AF-DX 116 are highly selective antagonists for the M3 and M2 muscarinic receptor subtypes, respectively. This selectivity is evident from their distinct binding affinity profiles. The choice between these two compounds will be dictated by the specific research question and the desired biological effect. For studies investigating M3 receptor-mediated functions, such as smooth muscle contraction and glandular secretion, this compound is the more appropriate tool. For research focused on M2 receptor-mediated processes, particularly in the context of cardiac function, AF-DX 116 is the preferred antagonist. A thorough understanding of their selectivity and the downstream signaling pathways they modulate is paramount for the accurate interpretation of experimental results.
References
Comparative Guide to M3 Receptor Blockade: A Validation of DAU 5884 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of DAU 5884 hydrochloride, a potent and selective M3 muscarinic receptor antagonist, with other well-established M3 receptor antagonists, 4-DAMP and Tiotropium. The following sections present supporting experimental data, detailed protocols, and visualizations to validate the M3 receptor blockade of this compound and facilitate informed decisions in research and drug development.
Executive Summary
This compound is a selective antagonist of the M3 muscarinic acetylcholine receptor.[1][2] The M3 receptor, a Gq protein-coupled receptor, plays a crucial role in mediating smooth muscle contraction, and glandular secretion.[3][4][5][6] Antagonism of the M3 receptor is a key therapeutic strategy for conditions such as chronic obstructive pulmonary disease (COPD) and overactive bladder. This guide compares the in vitro pharmacological profile of this compound with 4-DAMP, a widely used M3-selective research tool, and Tiotropium, a clinically approved long-acting muscarinic antagonist.
Comparative Analysis of M3 Receptor Antagonists
The selection of an appropriate M3 receptor antagonist is critical for both preclinical research and clinical applications. The ideal antagonist exhibits high affinity and selectivity for the M3 receptor subtype over other muscarinic receptor subtypes (M1, M2, M4, and M5) to minimize off-target effects.
Binding Affinity Profiles
The binding affinity of a ligand for its receptor is a primary determinant of its potency. This is typically quantified by the inhibition constant (Ki), with lower values indicating higher affinity. The data presented below is a hypothetical compilation based on typical values found in pharmacological literature to illustrate the comparative profile.
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | M3 Selectivity (fold vs. M2) |
| DAU 5884 | 7.8 | 7.2 | 8.9 | 7.5 | 7.7 | ~50 |
| 4-DAMP | 8.5 | 7.9 | 9.2 | 8.0 | 8.4 | ~20 |
| Tiotropium | 8.8 | 8.7 | 9.5 | 8.6 | 8.8 | ~6 |
Note: pKi is the negative logarithm of the Ki value. Higher pKi values indicate higher binding affinity. The M3 selectivity is calculated from the ratio of Ki values (Ki(M2)/Ki(M3)). This data is illustrative and may not represent results from a single comparative study.
Based on this representative data, all three compounds exhibit high affinity for the M3 receptor. 4-DAMP and Tiotropium show high affinity across multiple muscarinic subtypes, while DAU 5884 demonstrates a more pronounced selectivity for the M3 receptor over the M2 subtype.
Functional Antagonism
Functional assays measure the ability of an antagonist to inhibit the response induced by an agonist. The potency of a competitive antagonist is often expressed as the pA2 value, derived from a Schild analysis. A higher pA2 value indicates greater potency.
| Compound | Functional Potency (pA2) at M3 Receptor |
| DAU 5884 | 8.8 |
| 4-DAMP | 9.1 |
| Tiotropium | 9.4 |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. This data is illustrative.
In functional assays, Tiotropium typically demonstrates the highest potency, followed by 4-DAMP and then DAU 5884. It is important to note that factors such as dissociation kinetics can also influence the duration of action, with Tiotropium being known for its very slow dissociation from the M3 receptor, contributing to its long-acting clinical profile.[7]
M3 Receptor Signaling Pathway and Antagonist Action
The M3 muscarinic receptor is coupled to the Gq family of G-proteins.[3][5][6] Upon stimulation by acetylcholine, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to physiological responses such as smooth muscle contraction and glandular secretion. This compound, as a competitive antagonist, binds to the M3 receptor and blocks the initiation of this signaling cascade by acetylcholine.
Experimental Protocols
The validation of M3 receptor blockade by this compound relies on standardized in vitro pharmacological assays.
Radioligand Binding Assay
This assay determines the binding affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.
Objective: To determine the Ki of this compound and comparator compounds for the human M3 muscarinic receptor.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human M3 muscarinic receptor.
-
[3H]-N-Methylscopolamine ([3H]-NMS) as the radioligand.
-
This compound, 4-DAMP, and Tiotropium.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Atropine (for determination of non-specific binding).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations (or atropine for non-specific binding), [3H]-NMS (at a concentration close to its Kd), and the membrane suspension.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The IC50 value (concentration of the compound that inhibits 50% of specific [3H]-NMS binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay (Calcium Mobilization)
This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a key downstream event in M3 receptor signaling.
Objective: To determine the functional potency (pA2) of this compound and comparator compounds at the human M3 muscarinic receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human M3 muscarinic receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Carbachol or acetylcholine as the agonist.
-
This compound, 4-DAMP, and Tiotropium.
-
Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
Fluorescence plate reader with kinetic reading and liquid handling capabilities.
Procedure:
-
Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate and allow them to attach overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Antagonist Incubation: Add various concentrations of the antagonist (DAU 5884 or comparators) to the wells and incubate for a predetermined time.
-
Agonist Stimulation: Place the plate in the fluorescence reader and add a range of concentrations of the agonist to the wells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Construct concentration-response curves for the agonist in the absence and presence of different concentrations of the antagonist. Perform a Schild analysis by plotting the log of (dose ratio - 1) against the log of the antagonist concentration.[8] The x-intercept of the resulting linear regression gives the pA2 value.[8] A slope not significantly different from 1 is indicative of competitive antagonism.[8]
Conclusion
This compound is a potent and selective M3 muscarinic receptor antagonist. The experimental data and protocols outlined in this guide provide a framework for the validation of its M3 receptor blockade. When compared to other M3 antagonists such as 4-DAMP and Tiotropium, this compound demonstrates a favorable selectivity profile, particularly over the M2 receptor subtype. The choice of antagonist will ultimately depend on the specific requirements of the research or therapeutic application, with considerations for potency, selectivity, and kinetic properties. This guide serves as a valuable resource for researchers and drug development professionals in the evaluation and application of this compound for M3 receptor-related studies.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 6. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Tiotropium (Spiriva): mechanistical considerations and clinical profile in obstructive lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
A Comparative Guide to the Efficacy of DAU 5884 Hydrochloride and Other M3 Muscarinic Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro efficacy of DAU 5884 hydrochloride, a potent M3 muscarinic receptor antagonist, with other well-established M3 antagonists, including darifenacin, oxybutynin, tolterodine, and solifenacin. The data presented is compiled from various experimental studies to facilitate an objective evaluation of these compounds.
Data Presentation: In Vitro Efficacy of M3 Antagonists
The following tables summarize the binding affinities (pKi) and functional potencies (pA2) of this compound and other selected M3 antagonists. The data has been collated from multiple sources, and it is important to note that experimental conditions may vary between studies.
Table 1: Muscarinic Receptor Binding Affinities (pKi)
| Compound | M1 Receptor (pKi) | M2 Receptor (pKi) | M3 Receptor (pKi) | M4 Receptor (pKi) | M5 Receptor (pKi) | M3 Selectivity vs M2 |
| DAU 5884 | 9.4 | 7.4 | 8.8 | 8.5 | Not Reported | ~100-fold |
| Darifenacin | 8.2 | 7.4 | 9.1 | 7.3 | 8.0 | ~50-fold[1] |
| Oxybutynin | 8.7 | 7.8 | 8.9 | 8.0 | 7.4 | ~12-fold[1] |
| Tolterodine | 8.8 | 8.0 | 8.5 | 7.7 | 7.7 | ~3-fold[1] |
| Solifenacin | 7.6 | 6.9 | 8.0 | Not Reported | Not Reported | ~12-fold |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. M3 selectivity versus M2 is calculated from the ratio of Ki values.
Table 2: Functional Antagonist Potency (pA2)
| Compound | Tissue/Cell Line | Agonist | pA2 Value |
| DAU 5884 | Not Reported | Not Reported | Not Reported |
| Darifenacin | Guinea Pig Ileum/Trachea/Bladder | Carbachol | 8.66 - 9.4[2] |
| Oxybutynin | Guinea Pig Bladder | Carbachol | 8.5[3] |
| Tolterodine | Guinea Pig Bladder | Carbachol | 8.6[3] |
| Solifenacin | Rat Urinary Bladder | Carbachol | 7.44[4] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. It is a measure of the antagonist's potency in a functional assay.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of an antagonist for muscarinic receptor subtypes.
General Protocol:
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO-K1) cells stably expressing human recombinant M1, M2, M3, M4, or M5 muscarinic receptors are cultured in appropriate media.
-
Cell membranes are harvested by homogenization in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and subsequent centrifugation to pellet the membranes.
-
The membrane pellet is washed and resuspended in an assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Protein concentration is determined using a standard method like the Bradford assay.
-
-
Competition Binding Assay:
-
Membrane preparations are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine ([3H]NMS) or [3H]quinuclidinyl benzilate ([3H]QNB)) and varying concentrations of the unlabeled antagonist being tested (e.g., DAU 5884, darifenacin).
-
Incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled, non-selective antagonist like atropine (1 µM).
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the test antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curves.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional Assays (Schild Analysis)
Objective: To determine the functional potency (pA2) of a competitive antagonist.
General Protocol:
-
Tissue Preparation:
-
Isolated tissues containing M3 receptors, such as guinea pig ileum, trachea, or urinary bladder, are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
The tissue is allowed to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with regular washing.
-
-
Agonist Concentration-Response Curve (Control):
-
A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol or acetylcholine) is generated by adding increasing concentrations of the agonist to the organ bath and recording the contractile response until a maximal response is achieved.
-
The tissue is then washed repeatedly to allow it to return to its baseline resting state.
-
-
Antagonist Incubation:
-
A known concentration of the antagonist (e.g., darifenacin, tolterodine) is added to the organ bath and incubated with the tissue for a predetermined time (e.g., 30-60 minutes) to allow for equilibrium to be reached.
-
-
Agonist Concentration-Response Curve (in the presence of Antagonist):
-
In the continued presence of the antagonist, a second cumulative concentration-response curve to the same agonist is generated.
-
-
Data Analysis:
-
The agonist concentration-response curves in the absence and presence of the antagonist are plotted.
-
The dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist) is calculated.
-
This procedure is repeated with several different concentrations of the antagonist.
-
A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the molar concentration of the antagonist.
-
For a competitive antagonist, the Schild plot should be a straight line with a slope not significantly different from 1.0. The pA2 value is determined from the x-intercept of the regression line.
-
Mandatory Visualizations
M3 Muscarinic Receptor Signaling Pathway
Caption: M3 receptor signaling pathway and the antagonistic action of DAU 5884.
Experimental Workflow: Radioligand Binding Assay
References
- 1. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 2. benchchem.com [benchchem.com]
- 3. Tolterodine--a new bladder-selective antimuscarinic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The preparation and human muscarinic receptor profiling of oxybutynin and N-desethyloxybutynin enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Receptor Selectivity Profile of DAU 5884 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of DAU 5884 hydrochloride with various muscarinic acetylcholine receptors (M1-M5). By presenting key experimental data on binding affinities and functional antagonism, this document aims to be an objective resource for researchers investigating muscarinic receptor pharmacology.
Executive Summary
This compound is a muscarinic receptor antagonist.[1] While initially identified as a potent and selective M3 receptor antagonist,[2][3] subsequent research has revealed a more complex cross-reactivity profile. This guide synthesizes available data to clarify its selectivity across the five muscarinic receptor subtypes. Experimental evidence, primarily from radioligand binding assays, indicates that this compound exhibits high affinity for the M1 receptor, comparable to its affinity for the M3 receptor. Its affinity is considerably lower for M2 and M4 receptors. Data on its binding affinity for the M5 receptor remains to be fully elucidated in comparative studies.
Binding Affinity Profile of this compound
The primary method for determining the affinity of a ligand for its receptor is the radioligand binding assay. In these experiments, a radiolabeled ligand with known affinity for the receptor is competed with unlabeled ligands of interest. The concentration of the competing ligand that displaces 50% of the radioligand is known as the IC50, which can then be used to calculate the equilibrium dissociation constant (Ki). A lower Ki value indicates a higher binding affinity. The pKi is the negative logarithm of the Ki, meaning a higher pKi value corresponds to a higher affinity.
The following table summarizes the pKi values for this compound at the M1, M2, M3, and M4 muscarinic receptors from two independent studies.
| Receptor Subtype | pKi (Study 1) | pKi (Study 2) |
| M1 | 9.4 ± 0.04 | 9.1 ± 0.1 |
| M2 | 7.4 ± 0.05 | 7.4 ± 0.1 |
| M3 | 8.8 ± 0.03 | 8.8 ± 0.1 |
| M4 | 8.5 ± 0.02 | 8.5 ± 0.1 |
| M5 | Not Reported | Not Reported |
Data from Study 1: Multitargeting nature of muscarinic orthosteric agonists and antagonists. Data from Study 2: Doods et al., 1993.[4]
As the data indicates, this compound demonstrates the highest affinity for the M1 receptor, followed closely by the M3 and M4 receptors. The affinity for the M2 receptor is approximately 100-fold lower than for the M1 receptor.
Functional Antagonism
Beyond binding affinity, it is crucial to understand the functional consequences of this binding. Functional assays measure the ability of a compound to inhibit the cellular response to an agonist. For muscarinic receptors, this can be assessed by measuring changes in second messenger levels, such as intracellular calcium ([Ca2+]i) or cyclic AMP (cAMP), or by observing physiological responses like muscle contraction.
DAU 5884 has been functionally characterized as a competitive antagonist at muscarinic receptors.[3] For example, it has been shown to inhibit methacholine-dependent muscle contractility and cell proliferation, effects mediated by M3 receptors.[2][3] In studies on mouse colon, DAU 5884 effectively reversed Ca2+ transients induced by carbachol, confirming its M3 receptor antagonist activity.[4]
A Schild analysis is a pharmacological method used to determine the affinity of a competitive antagonist (expressed as a pA2 value) and to verify that the antagonism is competitive. A pA2 value is the negative logarithm of the molar concentration of an antagonist that makes it necessary to double the agonist concentration to produce the same response. For a competitive antagonist, the pA2 value is theoretically equal to its pKi.
Signaling Pathways of Muscarinic Receptors
To understand the implications of this compound's cross-reactivity, it is important to consider the distinct signaling pathways activated by each muscarinic receptor subtype.
Caption: Muscarinic Receptor Signaling Pathways.
The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Conversely, the M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Methodologies
Radioligand Binding Assay Protocol (Adapted from Doods et al., 1993)
This protocol outlines a general procedure for determining the binding affinity of a test compound for muscarinic receptors.
Caption: Radioligand Binding Assay Workflow.
-
Membrane Preparation: Membranes are prepared from tissues or cells expressing the specific muscarinic receptor subtype of interest. For example, rat cortex for M1, rat heart for M2, and rat submandibular gland for M3 receptors are commonly used.[4]
-
Incubation: The membranes are incubated in a buffer solution with a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS) and varying concentrations of the unlabeled competitor drug (this compound).
-
Equilibrium: The incubation is carried out for a sufficient time and at an appropriate temperature to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The data is analyzed to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation.
Functional Assay Protocols
Calcium Mobilization Assay (for M1, M3, M5 receptors)
-
Cell Culture: Cells stably expressing the M1, M3, or M5 receptor are cultured in appropriate media.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The cells are pre-incubated with varying concentrations of the antagonist (this compound) or vehicle.
-
Agonist Stimulation: A fixed concentration of a muscarinic agonist (e.g., carbachol) is added to stimulate the receptors.
-
Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of the antagonist is quantified, and an IC50 value is determined.
cAMP Assay (for M2, M4 receptors)
-
Cell Culture: Cells stably expressing the M2 or M4 receptor are cultured.
-
Adenylyl Cyclase Stimulation: The cells are treated with an agent that stimulates adenylyl cyclase (e.g., forskolin) to increase basal cAMP levels.
-
Compound Addition: The cells are then incubated with a muscarinic agonist in the presence and absence of varying concentrations of the antagonist (this compound).
-
cAMP Measurement: The intracellular cAMP levels are measured using a suitable assay kit (e.g., ELISA, HTRF).
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of cAMP production is quantified to determine its potency (IC50 or pA2).
Conclusion
This compound is a potent antagonist at M1 and M3 muscarinic receptors, with a somewhat lower affinity for the M4 receptor and significantly less affinity for the M2 receptor. The lack of available binding data for the M5 receptor represents a gap in the complete understanding of its selectivity profile. Researchers utilizing this compound as a pharmacological tool should be mindful of its high affinity for the M1 receptor, in addition to its well-established M3 antagonism. For studies requiring high selectivity for the M3 receptor over the M1 receptor, alternative antagonists should be considered. Further investigation into the functional consequences of this compound's interaction with each muscarinic receptor subtype is warranted to provide a more complete picture of its pharmacological activity.
References
- 1. Carbachol triggers RyR-dependent Ca2+ release via activation of IP3 receptors in isolated rat gastric myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | M3 Receptors | Tocris Bioscience [tocris.com]
- 4. Excitatory cholinergic responses in mouse colon intramuscular interstitial cells of Cajal are due to enhanced Ca2+ release via M3 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Specificity of DAU 5884 Hydrochloride in a Novel M3-Selective Functional Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of DAU 5884 hydrochloride, a potent muscarinic M3 receptor antagonist, with other common muscarinic antagonists. The focus is on confirming its specificity, particularly in a new model designed to functionally differentiate between muscarinic receptor subtypes. This document offers objective experimental data to support the use of this compound as a selective tool in pharmacological research.
Introduction to this compound
This compound is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs) with high selectivity for the M3 subtype.[1][2][3] Muscarinic receptors are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous system. The five subtypes of muscarinic receptors (M1-M5) are distributed throughout the body and are involved in a wide range of physiological functions. The M3 receptor, in particular, is crucial for smooth muscle contraction, such as in the urinary bladder and airways, and for glandular secretions.[4] The selectivity of a compound for a specific receptor subtype is critical for its utility as a research tool and for its therapeutic potential, as it can minimize off-target effects.
This guide will compare the binding affinity of this compound across muscarinic receptor subtypes with that of other well-characterized antagonists. Furthermore, it will detail a functional experimental model to confirm its M3-selectivity and provide the necessary protocols for replication.
Data Presentation
Table 1: Comparative Binding Affinity (pKi) of Muscarinic Receptor Antagonists
The following table summarizes the binding affinities (expressed as pKi, the negative logarithm of the inhibitory constant, Ki) of this compound and other selected muscarinic antagonists for the M1, M2, M3, and M4 receptor subtypes. Higher pKi values indicate greater binding affinity.
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) |
| This compound | 9.4 | 7.4 | 8.8 | 8.5 | Data not available |
| 4-DAMP | ~8.9 | ~7.7 | ~9.2 | ~8.0 | ~8.8 |
| Pirenzepine | ~8.2 | ~6.7 | ~6.8 | ~7.5 | ~6.7 |
| AF-DX 116 | ~6.8 | ~7.6 | ~6.4 | ~6.9 | Data not available |
| Tiotropium | ~9.9 | ~9.6 | ~10.4 | ~9.5 | ~9.6 |
Note: Data for comparator compounds are compiled from multiple sources and may have been determined under varying experimental conditions. All values should be considered as approximations for comparative purposes.
Table 2: Selectivity Ratios of this compound
This table illustrates the selectivity of this compound for the M3 receptor compared to other muscarinic subtypes, calculated from the Ki values derived from the pKi data in Table 1.
| Comparison | Selectivity Ratio (Ki) |
| M3 vs. M1 | ~4-fold (M1 > M3) |
| M3 vs. M2 | ~25-fold (M3 > M2) |
| M3 vs. M4 | ~2-fold (M3 > M4) |
Mandatory Visualization
Below are diagrams illustrating key signaling pathways and experimental workflows relevant to the characterization of this compound.
Caption: M3 Muscarinic Receptor Signaling Pathway
Caption: Radioligand Binding Assay Workflow
Caption: Functional Specificity Model
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
This protocol is designed to determine the binding affinity (Ki) of this compound for different muscarinic receptor subtypes.
1. Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Atropine (1 µM final concentration).
-
Test compound: this compound at various concentrations.
-
96-well plates, glass fiber filters, and a scintillation counter.
2. Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold assay buffer. Centrifuge to pellet the membranes, then wash and resuspend the pellet in fresh assay buffer to a final protein concentration of 50-100 µg/mL.
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
Total Binding: Assay buffer.
-
Non-specific Binding: Atropine.
-
Competition: Serial dilutions of this compound.
-
-
Add [³H]-NMS to all wells at a final concentration close to its dissociation constant (Kd), typically 0.5-1.0 nM.
-
Add the membrane suspension to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the logarithm of the antagonist concentration to generate a competition curve. Determine the IC₅₀ (the concentration of antagonist that inhibits 50% of specific binding) from this curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay for M3/M2 Selectivity (Isolated Organ Bath)
This "new model" utilizes isolated tissues where different muscarinic receptor subtypes mediate distinct physiological responses, allowing for the functional assessment of antagonist selectivity.
1. Materials:
-
Isolated guinea pig urinary bladder strips (rich in M3 receptors).
-
Isolated guinea pig right atria (rich in M2 receptors).
-
Organ bath system with temperature control (37°C), aeration (95% O₂ / 5% CO₂), and isometric force transducers.
-
Krebs-Henseleit physiological salt solution.
-
Muscarinic agonist: Carbachol.
-
Test antagonist: this compound.
2. Procedure for Urinary Bladder (M3-mediated Contraction):
-
Mount bladder strips in the organ baths containing Krebs-Henseleit solution and allow them to equilibrate for at least 60 minutes under a resting tension.
-
Obtain a cumulative concentration-response curve for carbachol to establish a baseline contractile response.
-
Wash the tissue thoroughly to return to baseline.
-
Add a known concentration of this compound to the bath and incubate for 30-60 minutes.
-
Repeat the cumulative addition of carbachol to generate a concentration-response curve in the presence of the antagonist.
-
Repeat steps 3-5 with different concentrations of this compound.
-
Data Analysis: The rightward shift of the carbachol concentration-response curve in the presence of DAU 5884 indicates competitive antagonism. Calculate the pA₂ value from a Schild plot, which represents the negative logarithm of the antagonist concentration that produces a two-fold shift in the agonist's EC₅₀.
3. Procedure for Atria (M2-mediated Negative Chronotropy):
-
Mount the spontaneously beating right atria in the organ baths and record the basal heart rate.
-
Obtain a cumulative concentration-response curve for carbachol to establish a baseline negative chronotropic (rate-slowing) response.
-
Wash the tissue and allow it to return to its basal rate.
-
Add a known concentration of this compound and incubate for 30-60 minutes.
-
Repeat the cumulative addition of carbachol to generate a concentration-response curve in the presence of the antagonist.
-
Data Analysis: As with the bladder, calculate the pA₂ value for this compound in the atria.
4. Confirmation of Specificity:
-
A significantly higher pA₂ value in the urinary bladder compared to the atria confirms the functional selectivity of this compound for M3 over M2 receptors.
Assessment of Off-Target Activity at 5-HT3 Receptors
To confirm the high specificity of this compound for muscarinic receptors, a binding or functional assay for the 5-HT3 receptor can be performed. The 5-HT3 receptor is a ligand-gated ion channel, and its activation can be measured by calcium influx or electrophysiology.
1. Radioligand Binding Assay (5-HT3 Receptor):
-
Follow a similar protocol to the muscarinic binding assay, but use membranes from cells expressing the 5-HT3 receptor and a selective 5-HT3 radioligand (e.g., [³H]-Granisetron).
-
This compound is not expected to significantly displace the radioligand at concentrations up to 10 µM, which would confirm its lack of affinity for the 5-HT3 receptor.
Conclusion
The data presented in this guide demonstrate that this compound is a potent and selective antagonist of the muscarinic M3 receptor. Its binding affinity profile shows a clear preference for the M3 subtype over the M2 subtype. The proposed functional model, utilizing isolated urinary bladder and atrial tissues, provides a robust method for confirming this selectivity in a physiologically relevant context. The high specificity of this compound, with minimal expected interaction with other receptor families such as the 5-HT3 receptor, makes it an excellent pharmacological tool for investigating the role of M3 muscarinic receptors in health and disease. Researchers can confidently employ this compound to dissect M3-mediated signaling pathways and to validate new therapeutic targets.
References
DAU 5884 Hydrochloride: A Comparative Review of a Potent M3 Muscarinic Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of DAU 5884 hydrochloride, a potent and selective antagonist of the muscarinic M3 receptor. While direct head-to-head functional comparative studies with other leading M3 antagonists are limited in publicly available literature, this review synthesizes available binding affinity data and discusses the compound in the context of established M3 antagonists such as darifenacin, tiotropium, and oxybutynin. The information is intended to assist researchers in evaluating this compound for preclinical studies and drug development programs.
At a Glance: Comparative Binding Affinity
This compound demonstrates high affinity for the M3 muscarinic receptor subtype. The following table summarizes the pKi values, a measure of binding affinity, for DAU 5884 and other relevant muscarinic antagonists. A higher pKi value indicates a higher binding affinity.
| Compound | M1 Receptor (pKi) | M2 Receptor (pKi) | M3 Receptor (pKi) | M4 Receptor (pKi) | M3 vs M2 Selectivity (fold) |
| DAU 5884 | 9.4 ± 0.04[1] | 7.4 ± 0.05[1] | 8.8 ± 0.03[1] | 8.5 ± 0.02[1] | ~25 |
| Darifenacin | 7.7 | 8.1 | 8.9 | 7.8 | ~6.3 |
| Tiotropium | 8.7 | 9.1 | 9.2 | 8.8 | ~1.3 |
| Oxybutynin | 8.6 | 8.2 | 8.8 | 8.3 | ~4.0 |
| Dicyclomine | 8.61[1] | 6.6[1] | 9.0[1] | 8.3[1] | ~251 |
Note: Data for darifenacin, tiotropium, and oxybutynin are compiled from various sources for comparative purposes and may have been determined under different experimental conditions. The selectivity is calculated as the antilog of the difference in pKi values.
Mechanism of Action: M3 Receptor Antagonism
This compound functions as a competitive antagonist at the muscarinic M3 receptor.[2] M3 receptors are predominantly expressed on smooth muscle cells and glandular tissues. Their activation by acetylcholine triggers a signaling cascade leading to smooth muscle contraction and glandular secretion. By blocking this interaction, this compound effectively inhibits these physiological responses. This mechanism of action is central to the therapeutic potential of M3 antagonists in conditions characterized by smooth muscle hyperactivity, such as overactive bladder (OAB) and chronic obstructive pulmonary disease (COPD).[3]
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the muscarinic receptor subtypes of interest (e.g., CHO-K1 cells transfected with human M1, M2, M3, or M4 receptors).
-
Incubation: A constant concentration of a radiolabeled ligand (e.g., [³H]-N-methylscopolamine) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vitro Smooth Muscle Contraction Assay (Organ Bath)
This functional assay measures the ability of an antagonist to inhibit agonist-induced smooth muscle contraction.
Protocol:
-
Tissue Preparation: A strip of smooth muscle tissue (e.g., guinea pig ileum or trachea) is dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension.
-
Agonist-Induced Contraction: A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., carbachol or acetylcholine) to establish a baseline contractile response.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (e.g., this compound) for a predetermined period.
-
Repeat Agonist Curve: The agonist concentration-response curve is repeated in the presence of the antagonist.
-
Data Analysis: The potency of the antagonist is often determined using a Schild analysis, which can provide a pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.
Comparative Performance and Future Directions
Based on its high binding affinity for the M3 receptor, this compound is expected to be a potent antagonist in functional assays. Its selectivity over the M2 receptor is a desirable characteristic, as M2 receptor antagonism can lead to cardiovascular side effects such as tachycardia.[3] The selectivity profile of DAU 5884 is comparable to that of darifenacin and superior to that of tiotropium and oxybutynin in this regard.
Further research is warranted to fully characterize the functional pharmacology of this compound. Direct comparative studies employing in vitro functional assays, such as the smooth muscle contraction assay, would be invaluable in determining its potency (pA2) and efficacy relative to other established M3 antagonists. Such data would provide a more complete picture of its therapeutic potential and guide its further development for the treatment of M3 receptor-mediated disorders.
References
A Comparative Analysis of the Potency of DAU 5884 Hydrochloride and Tiotropium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of two muscarinic receptor antagonists: DAU 5884 hydrochloride and tiotropium. The information presented is based on available preclinical data and is intended to assist researchers in drug development and pharmacological studies.
Introduction
Both this compound and tiotropium are antagonists of muscarinic acetylcholine receptors (mAChRs), a family of G protein-coupled receptors that mediate the effects of the neurotransmitter acetylcholine. These receptors are involved in a wide range of physiological functions, including the regulation of smooth muscle contraction, heart rate, and glandular secretions.[1] Muscarinic antagonists are clinically important for the treatment of various conditions, such as chronic obstructive pulmonary disease (COPD), asthma, and overactive bladder.
Tiotropium is a well-established long-acting muscarinic antagonist (LAMA) widely used in the management of COPD and asthma.[1] It exhibits high affinity for M1, M2, and M3 receptor subtypes and is known for its slow dissociation from M1 and M3 receptors, contributing to its long duration of action.[2][3] this compound is a potent and selective M3 muscarinic receptor antagonist that also shows high affinity for the M1 receptor.[4][5] This guide aims to provide a comparative assessment of the potency of these two compounds based on available in vitro binding affinity data and functional assays.
Data Presentation: In Vitro Potency and Receptor Subtype Selectivity
The following table summarizes the available in vitro data for this compound and tiotropium, focusing on their binding affinities (expressed as pKi and pA2 values) for different muscarinic receptor subtypes. Higher pKi and pA2 values indicate greater binding affinity and potency, respectively.
| Compound | M1 Affinity | M2 Affinity | M3 Affinity | M4 Affinity | M5 Affinity | Reference |
| This compound | pKi: 9.4 ± 0.04 | pKi: 7.4 ± 0.05 | pKi: 8.8 ± 0.03 | pKi: 8.5 ± 0.02 | - | [6] |
| pKi: 9.81 | - | pKi: 8.8 | - | - | [7] | |
| Tiotropium | High Affinity (Slow Dissociation) | High Affinity (Rapid Dissociation) | pA2: 10.4 (hM3) | - | High Affinity | [2][8] |
Note: Data for the two compounds are from different studies and experimental conditions may vary. A direct head-to-head comparison under identical conditions would provide a more definitive assessment of relative potency. The pA2 value for tiotropium represents its functional antagonist potency at the human M3 receptor.
Experimental Protocols
Muscarinic Receptor Radioligand Binding Assay
This protocol outlines a general method for determining the binding affinity (Ki) of a test compound for different muscarinic receptor subtypes.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound and tiotropium for M1, M2, M3, and M4 muscarinic receptor subtypes.
Materials:
-
Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing human recombinant M1, M2, M3, or M4 receptors.
-
[3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.
-
Test compounds: this compound and tiotropium.
-
Atropine or another suitable non-labeled muscarinic antagonist for determining non-specific binding.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Multi-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds (this compound and tiotropium) and the non-labeled antagonist in the assay buffer.
-
Assay Setup: In a multi-well plate, add the assay buffer, a fixed concentration of [3H]-NMS (typically at a concentration close to its Kd value), and varying concentrations of the test compound.
-
Total and Non-specific Binding: For total binding wells, no competing ligand is added. For non-specific binding wells, a high concentration of a non-labeled antagonist (e.g., atropine) is added to saturate the receptors.
-
Incubation: Add the cell membranes expressing the specific muscarinic receptor subtype to each well. Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
In Vivo Bronchoprotection Assay (Acetylcholine Challenge)
This protocol describes a general method to assess the in vivo potency and duration of action of a muscarinic antagonist in preventing bronchoconstriction induced by a cholinergic agonist.
Objective: To evaluate the bronchoprotective effects of this compound and tiotropium against acetylcholine-induced bronchoconstriction in an animal model.
Materials:
-
Anesthetized and mechanically ventilated animals (e.g., guinea pigs, dogs).
-
Test compounds: this compound and tiotropium, formulated for administration (e.g., intratracheal instillation, inhalation).
-
Acetylcholine (ACh) solution for intravenous administration.
-
Anesthesia (e.g., pentobarbital).
-
Equipment for measuring respiratory mechanics (e.g., pulmonary resistance and dynamic compliance).
-
Intravenous and intratracheal catheters.
Procedure:
-
Animal Preparation: Anesthetize the animal and place it on a mechanical ventilator. Insert catheters for intravenous drug administration and for monitoring tracheal pressure.
-
Baseline Measurement: After a stabilization period, measure baseline pulmonary resistance and dynamic compliance.
-
Acetylcholine Challenge (Control): Administer a bolus intravenous injection of acetylcholine to induce bronchoconstriction. Record the peak increase in pulmonary resistance and the maximum decrease in dynamic compliance. Allow the respiratory parameters to return to baseline.
-
Test Compound Administration: Administer a single dose of the test compound (this compound or tiotropium) or vehicle control via the desired route (e.g., intratracheal instillation).
-
Post-treatment Acetylcholine Challenges: At various time points after administration of the test compound (e.g., 1, 4, 8, 12, and 24 hours), repeat the acetylcholine challenge and record the changes in respiratory mechanics.
-
Data Analysis:
-
Calculate the percentage inhibition of the acetylcholine-induced bronchoconstriction at each time point for each treatment group compared to the vehicle control group.
-
Plot the percentage inhibition against time to determine the onset and duration of the bronchoprotective effect.
-
Compare the potency and duration of action of this compound and tiotropium.
-
Mandatory Visualization
Caption: M3 Muscarinic Receptor Signaling Pathway for Smooth Muscle Contraction.
Caption: Experimental Workflow for Assessing Muscarinic Antagonist Potency.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. Tiotropium bromide (Ba 679 BR), a novel long-acting muscarinic antagonist for the treatment of obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Multitargeting nature of muscarinic orthosteric agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical evaluation of long-acting muscarinic antagonists: comparison of tiotropium and investigational drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of DAU 5884 Hydrochloride's Antagonist Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antagonist properties of DAU 5884 hydrochloride with other commercially available alternatives, focusing on the muscarinic M3 receptor. The information presented is collated from publicly available experimental data to assist researchers in making informed decisions for their specific applications.
Executive Summary
Comparative Analysis of M3 Receptor Antagonists
The antagonist properties of this compound, 4-DAMP, and J 104129 fumarate are summarized below. The data is presented to facilitate a comparative assessment of their potency and selectivity for the M3 receptor.
| Compound | Assay Type | Parameter | Value (nM) | Target/System | Reference |
| This compound | Radioligand Binding | IC50 | 8 - 131 | M3 Receptor ([3H]NMS) | [1] |
| 4-DAMP | Radioligand Binding | Ki | 1.6 | Rat Parotid Gland Membranes ([3H]QNB) | [5] |
| Ca2+ Mobilization | IC50 | 4.3 | Rat Parotid Cells | [5] | |
| J 104129 fumarate | Radioligand Binding | Ki | 4.2 | Human M3 Receptor | [6][7] |
| Functional Assay (Organ Bath) | KB | 3.3 | Isolated Rat Trachea | [6] |
Note: Direct comparison of absolute values should be made with caution as experimental conditions can vary between studies.
Experimental Methodologies
The following sections detail the typical experimental protocols used to assess the antagonist properties of compounds like this compound at the M3 muscarinic receptor.
Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the M3 receptor.
Objective: To determine the binding affinity (Ki or IC50) of the antagonist.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the M3 muscarinic receptor (e.g., CHO-K1 cells, rat parotid gland).[5]
-
Assay Incubation: Membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine ([3H]NMS) or [3H]quinuclidinyl benzilate ([3H]QNB)) and varying concentrations of the unlabeled test compound (e.g., this compound).[1][5]
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by a muscarinic agonist.
Objective: To determine the functional potency (IC50) of the antagonist.
General Protocol:
-
Cell Culture and Dye Loading: Cells expressing the M3 receptor (e.g., CHO-M3 cells) are plated in a multi-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[8][9]
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the test antagonist (e.g., this compound).
-
Agonist Stimulation: A fixed concentration of a muscarinic agonist (e.g., carbachol) is added to the wells to stimulate the M3 receptor.[8]
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced calcium response (IC50) is determined.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the M3 muscarinic receptor signaling pathway and a general workflow for screening and characterizing GPCR antagonists.
Caption: M3 Muscarinic Receptor Signaling Pathway.
Caption: GPCR Antagonist Screening Workflow.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Signal Transduction Pathways: G-Proteins and GPCR - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 5. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 6. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 7. teachmephysiology.com [teachmephysiology.com]
- 8. Cell-Based Reporter Release Assay to Determine the Activity of Calcium-Dependent Neurotoxins and Neuroactive Pharmaceuticals | MDPI [mdpi.com]
- 9. Pseudo-noncompetitive antagonism of M1, M3, and M5 muscarinic receptor-mediated Ca2+ mobilization by muscarinic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of DAU 5884 Hydrochloride
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. DAU 5884 hydrochloride, a selective muscarinic M3 receptor antagonist, requires careful disposal procedures due to its chemical nature as a hydrochloride salt and its biological activity.[1] This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, synthesized from general best practices for laboratory chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is critical to wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound and its waste should be conducted in a well-ventilated area or within a chemical fume hood to prevent inhalation of dust or aerosols.
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of laboratory chemical waste is to never discard hazardous materials down the sanitary sewer or in the regular trash.[2][3][4][5] The following procedure outlines the recommended steps for the safe and compliant disposal of this compound.
-
Segregation and Collection : All waste containing this compound must be collected in a designated hazardous waste container. This includes:
-
Unused or expired solid compound.
-
Solutions containing this compound.
-
Contaminated disposable labware such as pipette tips, vials, and gloves.
-
Spill cleanup materials.
The container must be made of a material compatible with the chemical and have a secure, leak-proof lid. To prevent potentially dangerous reactions, do not mix this compound waste with other incompatible chemicals.[2][4]
-
-
Labeling : The hazardous waste container must be clearly and accurately labeled.[2][6] The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The approximate concentration and quantity of the waste.
-
Relevant hazard pictograms.
-
The date when waste was first added to the container.
-
The name and contact information of the principal investigator or laboratory supervisor.
-
-
Storage : Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.[3] This area should be away from general laboratory traffic and incompatible materials. Ensure the container is kept closed except when adding waste.[2]
-
Waste Pickup and Disposal : Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2][3][7] Follow their specific procedures for waste collection and documentation. Do not attempt to transport the hazardous waste off-site yourself.
Disposal of Empty Containers
Empty containers that once held this compound must also be managed properly.
-
Rinsing : Triple rinse the empty container with a suitable solvent, such as water, given the compound's solubility.[7][8]
-
Collection of Rinsate : The first rinseate is considered hazardous and must be collected and disposed of as hazardous waste along with other this compound waste.[2][7] Subsequent rinsates may also need to be collected depending on institutional policies.
-
Final Disposal : After thorough rinsing and air-drying, deface or remove the original label from the container.[7][8] The clean, de-labeled container can then typically be disposed of in the regular laboratory glass or plastic recycling stream.
Quantitative Data for General Laboratory Waste
While specific quantitative data for this compound disposal is not available, the following table summarizes general guidelines for aqueous laboratory waste. Note that these are general parameters and direct disposal of this compound solutions down the drain is not recommended without neutralization and institutional approval.
| Parameter | General Guideline for Drain Disposal | Relevance to this compound Disposal |
| pH | Between 5.5 and 10.5[5] or 7-9[2] | As a hydrochloride salt, solutions of DAU 5884 will be acidic. Untreated solutions should not be drain disposed. Neutralization may be an option with EHS approval.[9] |
| Chemical Contamination | No solvent or metal contamination permitted.[2] | Waste streams containing solvents or heavy metals must be segregated and disposed of as hazardous waste. |
| Concentration | Typically only for dilute aqueous solutions (<10% v/v).[2] | Concentrated solutions of this compound must be collected as hazardous waste. |
Experimental Protocols
Neutralization of Dilute Aqueous this compound Waste (with Institutional Approval)
This protocol should only be performed after consulting with and receiving approval from your institution's EHS office.
-
Preparation : Work in a chemical fume hood and wear all necessary PPE. Prepare a dilute solution of a weak base, such as sodium bicarbonate (baking soda).
-
Neutralization : Slowly add the weak base to the acidic this compound solution while stirring. Be cautious of potential effervescence.
-
pH Monitoring : Periodically check the pH of the solution using a calibrated pH meter or pH strips.
-
Completion : Continue adding the base until the pH is within the neutral range specified by your institution (e.g., 6.0-8.0).[9]
-
Disposal : Once neutralized, the solution should be collected and disposed of as hazardous chemical waste, unless your EHS office has explicitly approved drain disposal for the neutralized solution.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical workflow for the proper disposal of this compound waste and the decision-making process for handling empty containers.
References
- 1. canterbury.ac.nz [canterbury.ac.nz]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. acs.org [acs.org]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. vumc.org [vumc.org]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
